YM458
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H61ClN8O5S |
|---|---|
Molecular Weight |
957.6 g/mol |
IUPAC Name |
5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C53H61ClN8O5S/c1-8-61(41-20-24-66-25-21-41)46-28-39(27-43(34(46)5)51(64)56-30-44-31(2)26-32(3)57-52(44)65)37-14-18-42(19-15-37)67-23-11-9-10-22-55-47(63)29-45-50-60-59-36(7)62(50)53-48(33(4)35(6)68-53)49(58-45)38-12-16-40(54)17-13-38/h12-19,26-28,41,45H,8-11,20-25,29-30H2,1-7H3,(H,55,63)(H,56,64)(H,57,65)/t45-/m0/s1 |
InChI Key |
UOTPJXAROHNZGU-GWHBCOKCSA-N |
Isomeric SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of YM458: A Potent Dual EZH2/BRD4 Inhibitor for Solid Tumors
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical evaluation of YM458, a first-in-class dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4). The simultaneous inhibition of these two key epigenetic regulators presents a promising therapeutic strategy for a broad range of solid tumors that are often resistant to single-agent EZH2 inhibition.[1][2][3][4][5][6][7][8] This document details the experimental methodologies, quantitative data, and key findings in the development of this compound.
Rationale for Dual EZH2/BRD4 Inhibition
EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[5] Aberrant EZH2 activity is a hallmark of many cancers. However, EZH2 inhibitors have shown limited efficacy in solid tumors, often due to the induction of reciprocal H3K27 acetylation, which leads to acquired drug resistance.[2][3][4][5][7][8]
BRD4, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, is a critical reader of acetylated histones and a key transcriptional coactivator of oncogenes such as c-Myc. The combination of EZH2 and BRD4 inhibitors has been shown to be a promising strategy to overcome resistance to EZH2 inhibitors in solid tumors.[1][2][4] This synergistic effect provides a strong rationale for the development of a single molecule that can potently inhibit both targets.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potent dual inhibitory activity and broad-spectrum anti-proliferative effects against various solid tumor cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EZH2 | 490 |
| BRD4 | 34 |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic | 0.69 ± 0.16 |
| SW1990 | Pancreatic | 1.23 ± 0.21 |
| CFPAC-1 | Pancreatic | 1.56 ± 0.25 |
| A549 | Lung | 0.88 ± 0.11 |
| HCC827 | Lung | 1.12 ± 0.19 |
| H1650 | Lung | 1.34 ± 0.22 |
| H292 | Lung | 1.78 ± 0.31 |
| H460 | Lung | 2.11 ± 0.35 |
| DLD1 | Colorectal | 1.45 ± 0.24 |
| HCT116 | Colorectal | 1.86 |
| RKO | Colorectal | 2.54 ± 0.41 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| AsPC-1 (Pancreatic) | 60 mg/kg, i.p., every other day | 38.6 |
| A549 (Lung) | 60 mg/kg, i.p., every other day | 62.3 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.
Biochemical Assays
EZH2 and BRD4 Inhibition Assays (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
A TR-FRET-based assay was employed to determine the in vitro inhibitory activity of this compound against EZH2 and BRD4.
-
Reagents: Recombinant human EZH2/EED/SUZ12/RBAP48/AEBP2 complex, biotinylated histone H3 (1-21) peptide, S-adenosyl-L-methionine (SAM), anti-H3K27me3 antibody conjugated to a fluorescent donor, and a streptavidin-conjugated fluorescent acceptor. For the BRD4 assay, recombinant human BRD4 protein, a biotinylated acetylated histone H4 peptide, an anti-BRD4 antibody conjugated to a fluorescent donor, and a streptavidin-conjugated fluorescent acceptor were used.
-
Procedure: a. The enzymatic reaction for EZH2 was initiated by incubating the EZH2 complex, biotinylated H3 peptide, and SAM in the presence of varying concentrations of this compound in a 384-well plate. b. For BRD4, the binding reaction was performed by incubating BRD4 protein with the biotinylated acetylated H4 peptide and varying concentrations of this compound. c. After incubation, the detection reagents (antibody-donor and streptavidin-acceptor) were added. d. The TR-FRET signal was measured on a suitable plate reader. e. IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell-Based Assays
Cell Proliferation Assay (MTS Assay)
The anti-proliferative activity of this compound was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Culture: Human cancer cell lines were cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure: a. Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight. b. The cells were then treated with a serial dilution of this compound for 4 to 6 days.[2] c. Following treatment, 20 µL of MTS reagent was added to each well and incubated for 1-4 hours at 37°C. d. The absorbance at 490 nm was measured using a microplate reader. e. The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells, and IC50 values were determined.
Colony Formation Assay
The effect of this compound on the long-term proliferative capacity of cancer cells was evaluated by a colony formation assay.
-
Procedure: a. AsPC-1, HCT116, and A549 cells were seeded in 6-well plates at a low density (e.g., 500 cells/well). b. The cells were treated with various concentrations of this compound (0.05-0.4 µM) and incubated for 12-20 days, with the medium and compound refreshed every 3-4 days.[2] c. After the incubation period, the colonies were fixed with methanol and stained with crystal violet. d. The number of colonies was counted, and the colony formation inhibition was calculated.
Cell Cycle Analysis
The impact of this compound on cell cycle progression was analyzed by flow cytometry.
-
Procedure: a. Cells were treated with this compound at the indicated concentrations for a specified time (e.g., 24-72 hours). b. Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. c. The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A. d. The DNA content of the cells was analyzed using a flow cytometer. e. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound was assessed using an Annexin V-FITC and propidium iodide (PI) double staining assay.
-
Procedure: a. Cells were treated with this compound for a designated period. b. Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer. c. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark at room temperature. d. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting was performed to assess the effect of this compound on the protein levels of H3K27me3 and c-Myc.
-
Procedure: a. Cells were treated with this compound for 72 hours.[2] b. Total protein was extracted using RIPA buffer, and protein concentration was determined using a BCA assay. c. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. d. The membranes were blocked and then incubated with primary antibodies against H3K27me3, c-Myc, and a loading control (e.g., β-actin or GAPDH). e. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. f. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
-
Animal Models: Female BALB/c nude mice were used for the study.[2]
-
Tumor Implantation: AsPC-1 or A549 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered via intraperitoneal (i.p.) injection at a dose of 60 mg/kg every other day for 38 days.[2]
-
Efficacy Assessment: Tumor volume and body weight were measured regularly. Tumor growth inhibition was calculated at the end of the study.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of EZH2 and BRD4. By inhibiting EZH2, this compound reduces the levels of H3K27me3, a repressive histone mark, leading to the reactivation of tumor suppressor genes. Simultaneously, the inhibition of BRD4 by this compound disrupts the transcriptional activation of key oncogenes, most notably c-Myc.[2] This dual mechanism of action results in cell cycle arrest, induction of apoptosis, and potent inhibition of cancer cell proliferation.
Conclusion
The discovery of this compound represents a significant advancement in the development of epigenetic therapies for solid tumors. Its potent dual inhibitory activity against EZH2 and BRD4, coupled with its broad anti-proliferative effects and in vivo efficacy, establishes this compound as a promising lead compound for further preclinical and clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and methodology behind this novel dual inhibitor.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
YM458 targets and cellular pathways
An In-Depth Technical Guide to YM458: Molecular Targets and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, first-in-class small molecule inhibitor that simultaneously targets two critical epigenetic regulators: Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] This dual-targeting strategy was designed to overcome the acquired resistance often seen with EZH2 inhibitors in solid tumors.[3] By modulating both gene silencing and activation pathways, this compound exhibits significant anti-proliferative activity, induces cell cycle arrest and apoptosis, and demonstrates anti-tumor efficacy in preclinical models of solid cancers.[1][3] This document provides a comprehensive overview of this compound's mechanism of action, cellular effects, and the key experimental methodologies used for its characterization.
Molecular Targets: EZH2 and BRD4
This compound's therapeutic potential stems from its ability to concurrently inhibit two distinct classes of epigenetic regulators: a histone "writer" (EZH2) and a histone "reader" (BRD4).
-
Enhancer of Zeste Homolog 2 (EZH2) : EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] Its primary function is to catalyze the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27).[4] The resulting H3K27me3 mark is a key repressive signal that leads to chromatin compaction and the silencing of target genes, which often include tumor suppressors.[4] Aberrant EZH2 expression is a common feature in many cancers, making it an attractive therapeutic target.[5]
-
Bromodomain-containing protein 4 (BRD4) : BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histones. This binding recruits transcriptional machinery to specific gene promoters and enhancers, activating the expression of key oncogenes, including c-Myc.[1][4] Inhibition of BRD4 has proven effective in various hematological malignancies and is being explored for solid tumors.[4]
Mechanism of Action and Cellular Pathways
The dual inhibitory action of this compound on EZH2 and BRD4 creates a multi-pronged attack on cancer cell signaling and survival. The rationale for this dual inhibition lies in overcoming a common resistance mechanism to EZH2 inhibitors in solid tumors, where reciprocal H3K27 acetylation can occur, leading to sustained oncogene expression.[3]
-
EZH2 Inhibition : this compound inhibits the methyltransferase activity of EZH2. This action reduces global levels of the repressive H3K27me3 mark. The decrease in gene silencing allows for the re-expression of tumor suppressor genes that were epigenetically silenced by EZH2.
-
BRD4 Inhibition : this compound competitively binds to the bromodomains of BRD4, preventing it from docking onto acetylated chromatin. This disrupts the transcriptional activation of BRD4 target genes, most notably the proto-oncogene c-Myc.[1]
-
Synergistic Cellular Outcomes : The combined effect of reactivating tumor suppressors and repressing key oncogenes culminates in potent anti-cancer activity. Downstream cellular pathways are profoundly affected, leading to:
-
Inhibition of Cell Proliferation : A halt in the uncontrolled division of cancer cells.[1]
-
Cell Cycle Arrest : Blockade of the cell cycle, preventing cells from progressing through the phases required for division.[1]
-
Induction of Apoptosis : Activation of programmed cell death pathways, leading to the elimination of cancer cells.[1]
-
Quantitative Data Summary
The potency of this compound has been quantified through various biochemical and cell-based assays. The key inhibitory concentrations (IC₅₀) and in vivo efficacy data are summarized below.
| Parameter | Target / Cell Line | Value | Reference |
| Biochemical IC₅₀ | EZH2 | 490 nM | [1][2] |
| BRD4 | 34 nM | [1][2] | |
| Cellular IC₅₀ | AsPC-1 (Pancreatic Cancer) Proliferation | 0.69 ± 0.16 µM | [1] |
| In Vivo Efficacy | AsPC-1 Xenograft Tumor Growth Inhibition | 38.6% (at 60 mg/kg) | [1] |
| A549 (Lung Cancer) Xenograft Tumor Growth Inhibition | 62.3% (at 60 mg/kg) | [1] |
digraph "YM458_Cellular_Consequences" { graph [splines=true, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, dpi=72, width=10, height=6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];// Top level inhibitions Inhibit_EZH2 [label="this compound Mediated\nEZH2 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibit_BRD4 [label="this compound Mediated\nBRD4 Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Mid level molecular effects Dec_H3K27 [label="↓ H3K27me3 Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; Inc_Suppressor [label="↑ Tumor Suppressor\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dec_cMyc [label="↓ c-Myc Expression", fillcolor="#F1F3F4", fontcolor="#202124"];
// Bottom level cellular outcomes node [shape=ellipse, style="filled, rounded"]; Arrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Inhibition of Proliferation\n& Colony Formation", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections Inhibit_EZH2 -> Dec_H3K27; Dec_H3K27 -> Inc_Suppressor; Inhibit_BRD4 -> Dec_cMyc;
Inc_Suppressor -> Arrest; Inc_Suppressor -> Apoptosis; Dec_cMyc -> Arrest; Dec_cMyc -> Proliferation; Arrest -> Proliferation [style=dashed]; Apoptosis -> Proliferation [style=dashed];
{rank=same; Inhibit_EZH2; Inhibit_BRD4;} {rank=same; Dec_H3K27; Dec_cMyc;} {rank=same; Inc_Suppressor;} {rank=same; Arrest; Apoptosis; Proliferation;} }
Experimental Protocols
The characterization of a dual inhibitor like this compound relies on a suite of biochemical and cell-based assays. While the exact protocols from the primary publication are proprietary, this section provides detailed, representative methodologies for the key experiments cited.
Representative Protocol: EZH2 Inhibitor Screening (Transcreener® Assay)
This assay quantifies EZH2 methyltransferase activity by immunodetection of the reaction product S-adenosyl-L-homocysteine (SAH).
-
Reagent Preparation :
-
Assay Procedure :
-
Add 5 µL of Assay Buffer to all wells of a 384-well plate.
-
Add 2.5 µL of this compound (or control inhibitor) at various concentrations to test wells. Add vehicle (e.g., DMSO) to control wells.
-
Add 2.5 µL of EZH2 enzyme solution to all wells except "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of a substrate/SAM mixture.
-
Incubate for 60-180 minutes at 30°C.[6]
-
-
Detection :
-
Stop the reaction by adding 5 µL of Stop & Detect Buffer containing an SAH antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization or TR-FRET signal on a compatible plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Representative Protocol: BRD4 Binding (AlphaScreen Assay)
This proximity-based assay measures the binding of BRD4 to an acetylated histone peptide.
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES, 50 mM NaCl, 0.5 mM CHAPS, 0.05% BSA.
-
Protein : Biotinylated BRD4 protein.
-
Ligand : Histone H4 peptide acetylated at multiple lysine residues.
-
Beads : Streptavidin-coated Donor beads and anti-6xHis Acceptor beads (if using a His-tagged ligand).
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of this compound or control inhibitor solution.
-
Add 5 µL of a solution containing the biotinylated BRD4 protein and the acetylated histone ligand.
-
Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.[8]
-
Add 10 µL of a mixture of Donor and Acceptor beads in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Detection :
-
Read the plate on an AlphaScreen-capable reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis :
-
A decrease in signal indicates inhibition of the BRD4-histone interaction.[9]
-
Calculate IC₅₀ as described for the EZH2 assay.
-
Representative Protocol: Cell Proliferation (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[10]
-
Cell Plating :
-
Seed cancer cells (e.g., AsPC-1, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubate for 48-96 hours (4 or 6 days as cited for this compound).[1]
-
-
Assay and Detection :
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Incubate for at least 2 hours at room temperature in the dark, shaking gently.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by plotting viability against the log of this compound concentration.
-
Representative Protocol: Western Blot for H3K27me3 and c-Myc
This protocol is used to detect changes in the levels of specific proteins following drug treatment.
-
Cell Lysis and Protein Quantification :
-
Treat cells (e.g., AsPC-1) with 1 µM this compound or vehicle for 72 hours.[1]
-
For total protein (c-Myc): Lyse cells in RIPA buffer.
-
For histones (H3K27me3): Perform histone extraction using a Triton extraction buffer followed by acid extraction.[13]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% (for c-Myc) or 15% (for histones) SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-H3K27me3, anti-c-Myc, and a loading control like anti-Total Histone H3 or anti-Actin).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ.
-
Conclusion
This compound represents a promising therapeutic strategy for solid tumors by dually targeting the epigenetic writer EZH2 and reader BRD4. This approach leads to the reactivation of tumor suppressor genes and the repression of key oncogenes, resulting in potent anti-proliferative and pro-apoptotic effects. The quantitative data demonstrates its high potency at both the biochemical and cellular levels, with validated in vivo activity. The methodologies outlined provide a robust framework for the continued investigation and development of this compound and other dual-epigenetic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanism studies of dual EZH2/BRD4 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Global Levels of H3K27me3 Track with Differentiation in Vivo and Are Deregulated by MYC in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of YM458: A Dual EZH2/BRD4 Inhibitor for Solid Tumors
A Technical Overview for Researchers and Drug Development Professionals
YM458 is an investigational small molecule that functions as a potent dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] Preclinical research has demonstrated its potential as an anti-cancer agent in a variety of solid tumors through the induction of cell cycle arrest and apoptosis.[1] This document provides a comprehensive summary of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously targeting two key epigenetic regulators. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers.[3][4] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, such as c-Myc. By inhibiting both EZH2 and BRD4, this compound can synergistically suppress cancer cell growth and survival.
The downstream effects of this compound treatment in cancer cells include a significant decrease in the levels of H3K27me3 and the oncoprotein c-Myc.[1] This dual inhibition ultimately leads to the suppression of cell proliferation and colony formation, and the induction of programmed cell death (apoptosis).[1]
Quantitative Preclinical Data
In Vitro Activity
| Target/Cell Line | Assay | Endpoint | Result |
| EZH2 | Biochemical Assay | IC50 | 490 nM[1][2] |
| BRD4 | Biochemical Assay | IC50 | 34 nM[1][2] |
| AsPC-1 (Pancreatic Cancer) | Cell Proliferation | IC50 | 0.69 ± 0.16 μM (6 days)[1] |
| A549 (Lung Cancer) | Cell Proliferation | - | Significant suppression at 1 μM[1] |
| HCT116 (Colorectal Cancer) | Cell Proliferation | - | Significant suppression at 1 μM[1] |
| AsPC-1, HCT116, A549 | Colony Formation | - | Dose-dependent inhibition (0.05-0.4 μM; 12-20 days)[1] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Outcome |
| AsPC-1 (Pancreatic Cancer) | 60 mg/kg; IP; every other day for 38 days | 38.6% tumor growth inhibition[1] |
| A549 (Lung Cancer) | 60 mg/kg; IP; every other day for 38 days | 62.3% tumor growth inhibition[1] |
Detailed Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: AsPC-1 (pancreatic), A549 (lung), HCT116 (colorectal) cancer cells.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 30 μM.
-
Incubation: The cells were incubated for a period of 4 or 6 days.
-
Analysis: The anti-proliferative activity was assessed to determine the IC50 value for AsPC-1 cells and to confirm significant growth suppression in A549 and HCT116 cells at a concentration of 1 μM.
Western Blot Analysis for Biomarker Modulation
-
Cell Line: AsPC-1 pancreatic cancer cells.
-
Treatment: Cells were treated with 1 μM of this compound.
-
Incubation: The incubation period was 72 hours.
-
Analysis: Following treatment, cell lysates were collected and subjected to Western blot analysis to measure the levels of H3K27me3 and c-Myc. A significant decrease in the expression of these proteins was observed.
Colony Formation Assay
-
Cell Lines: AsPC-1, HCT116, and A549 cancer cells.
-
Treatment: Cells were exposed to this compound at concentrations ranging from 0.05 to 0.4 μM.
-
Incubation: The incubation period ranged from 12 to 20 days.
-
Analysis: The ability of the cells to form colonies was assessed to determine the dose-dependent inhibitory effect of this compound.
In Vivo Xenograft Studies
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: AsPC-1 or A549 cells were subcutaneously implanted to establish tumors.
-
Treatment: Once tumors were established, mice were treated with this compound administered via intraperitoneal (IP) injection at a dose of 60 mg/kg.
-
Dosing Schedule: Injections were given every other day for a total of 38 days.
-
Analysis: Tumor growth was monitored throughout the study, and the tumor growth inhibition rate was calculated at the end of the treatment period.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound
References
The Dual EZH2/BRD4 Inhibitor YM458: A Technical Guide to its Effects on Gene Expression and Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM458 is a potent small molecule that functions as a dual inhibitor of two key epigenetic regulators: Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1] This dual activity allows this compound to exert significant anti-tumor effects across a range of solid cancers by concurrently modulating histone methylation and the readout of acetylated histones, leading to changes in gene expression, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth overview of the known effects of this compound on gene expression and epigenetics, complete with available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Dual Inhibition of EZH2 and BRD4
This compound's therapeutic potential stems from its ability to simultaneously target two critical nodes in the epigenetic regulation of gene expression.
-
EZH2 Inhibition: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is a hallmark of transcriptionally silent chromatin. By inhibiting EZH2, this compound prevents the deposition of this repressive mark, leading to the reactivation of tumor suppressor genes.
-
BRD4 Inhibition: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as an epigenetic "reader" by binding to acetylated histones, particularly at enhancers and promoters. This binding recruits the transcriptional machinery to drive the expression of key oncogenes, including c-Myc. This compound's inhibition of BRD4 displaces it from chromatin, thereby suppressing the expression of these oncogenic drivers.
The synergistic effect of inhibiting both a primary "writer" of repressive epigenetic marks (EZH2) and a key "reader" of active marks (BRD4) underpins the potent anti-cancer activity of this compound.
Signaling Pathway of this compound Action
References
The Dual EZH2/BRD4 Inhibitor YM458: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM458 is a potent, first-in-class dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest in solid cancer cells, making it a promising candidate for anti-cancer therapeutic development.[1][2] By simultaneously targeting two key epigenetic regulators, this compound offers a multi-pronged approach to disrupt cancer cell proliferation and survival.[3]
Core Mechanism of Action
This compound exerts its anti-cancer effects by concurrently inhibiting the enzymatic activity of EZH2, a histone methyltransferase, and the acetyl-lysine binding function of BRD4, a bromodomain and extraterminal (BET) protein.[1][2]
-
EZH2 Inhibition: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to the transcriptional repression of target genes, including numerous tumor suppressor genes.[4] By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of these silenced tumor suppressors and subsequent induction of apoptosis.[4]
-
BRD4 Inhibition: BRD4 is a key transcriptional co-activator that binds to acetylated histones and recruits the transcriptional machinery to promoters and enhancers of target genes, including critical cell cycle regulators like c-Myc and E2F2.[1][5] Inhibition of BRD4 by this compound disrupts the expression of these pro-proliferative genes, leading to cell cycle arrest.[5]
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data regarding the inhibitory and anti-proliferative effects of this compound.
| Target | IC50 (nM) | Reference |
| EZH2 | 490 | [6] |
| BRD4 | 34 | [6] |
Table 1: Inhibitory Activity of this compound
| Cell Line | IC50 (µM) | Duration | Reference |
| AsPC-1 (Pancreatic Cancer) | 0.69 ± 0.16 | 6 days | [6] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| AsPC-1, HCT116, A549 | 0.05 - 0.4 | 12-20 days | Dose-dependent inhibition of colony formation | [6] |
Table 3: Effect of this compound on Colony Formation
| Cell Line | Dosage | Treatment Schedule | Tumor Growth Inhibition Rate | Reference |
| AsPC-1 | 60 mg/kg (IP) | Every other day for 38 days | 38.6% | [6] |
| A549 | 60 mg/kg (IP) | Every other day for 38 days | 62.3% | [6] |
Table 4: In Vivo Anti-tumor Efficacy of this compound
Signaling Pathways Modulated by this compound
Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.
Caption: this compound-induced apoptosis pathway.
Cell Cycle Arrest Signaling Pathway
This compound causes cell cycle arrest, primarily at the G1/S transition, by inhibiting BRD4 and subsequently downregulating key cell cycle progression genes.
Caption: this compound-induced cell cycle arrest pathway.
Experimental Protocols
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins following this compound treatment.
Workflow Diagram:
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., AsPC-1) at a density of 2 x 10^5 cells/well in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Cleaved Caspase-3 (1:1000 dilution)
-
PARP (1:1000 dilution)
-
Bcl-2 (1:1000 dilution)
-
Bax (1:1000 dilution)
-
β-actin (1:5000 dilution, as a loading control)
-
-
Detection: After washing with TBST, incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
These protocols describe the use of flow cytometry to quantify apoptosis and analyze cell cycle distribution.
Apoptosis Assay Workflow Diagram:
Caption: Apoptosis assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat cells with this compound as described for Western blot analysis.
-
Cell Staining: Harvest the cells and wash twice with cold PBS. Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis Workflow Diagram:
Caption: Cell cycle analysis workflow.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C. Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells after this compound treatment.
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.4 µM).
-
Incubation: Incubate the plates for 12-20 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
Staining and Counting: When colonies are visible, fix the cells with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Use female BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 or AsPC-1 cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups. Administer this compound (e.g., 60 mg/kg) or vehicle control via intraperitoneal (IP) injection every other day for a specified period (e.g., 38 days).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition rate.
Conclusion
This compound represents a promising dual-targeting epigenetic modulator with potent anti-cancer activity in solid tumors. Its ability to simultaneously induce apoptosis and cell cycle arrest through the inhibition of EZH2 and BRD4 highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and similar dual-inhibitor strategies.
References
- 1. Two faces of BRD4: Mitotic bookmark and transcriptional lynchpin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. oncotarget.com [oncotarget.com]
E2F8 as a Novel Therapeutic Target in Lung Cancer: A Technical Guide
Introduction
The E2F family of transcription factors are critical regulators of the cell cycle, traditionally categorized as activators (E2F1-3a) and repressors (E2F3b-8) that control the expression of genes essential for DNA replication and cell cycle progression. While initially identified as a transcriptional repressor involved in embryonic development, E2F8 has emerged as a significant factor in oncology. In contrast to its role as a repressor of E2F1-dependent cell cycle progression, recent studies demonstrate that E2F8 is overexpressed in lung cancer and functions to support cancer cell proliferation and survival.[1][2] This guide provides a technical overview of the role of E2F8 in lung cancer, focusing on its signaling pathway, quantitative data from key studies, and detailed experimental protocols for its investigation.
Core Signaling Pathway: E2F8 in Lung Cancer Progression
In lung cancer, E2F8 deviates from its canonical role as a simple cell cycle repressor. It is highly expressed in lung tumors and its presence is correlated with a poorer prognosis.[1][2] A key mechanism of its oncogenic activity is the transcriptional activation of critical downstream targets, most notably Ubiquitin-like with PHD and RING Finger Domains 1 (UHRF1). UHRF1 is an epigenetic regulator that is itself oncogenic and plays a crucial role in DNA methylation and chromatin modification. E2F8 directly binds to the promoter of UHRF1, driving its expression and thereby promoting the proliferation and growth of lung cancer cells.[1][2][3]
Experimental Workflow for E2F8 Investigation
The study of E2F8 in lung cancer typically involves a multi-stage experimental approach. This workflow begins with the genetic manipulation of lung cancer cell lines to modulate E2F8 expression, followed by a series of in vitro assays to determine the functional consequences. Finally, in vivo models are used to validate these findings in a physiological context.
Quantitative Data Summary
Research has provided quantitative evidence for the upregulation of E2F8 in lung cancer and the functional impact of its depletion.
Table 1: E2F8 mRNA Expression in Human Lung Cancer Subtypes Data derived from the Oncomine database analysis.
| Lung Cancer Subtype | Fold Change (vs. Normal Tissue) | p-value |
| Large Cell Lung Carcinoma | 4.707 | < .001 |
| Lung Adenocarcinoma | 3.659 | < .001 |
| Squamous Cell Lung Carcinoma | 2.480 | < .001 |
Table 2: Effect of E2F8 Knockdown on UHRF1 Expression Data from studies in human lung cancer cell lines.[1][2]
| Target Gene | Effect of E2F8 Knockdown | Statistical Significance |
| UHRF1 | ~60%-70% reduction in expression | P < .001 |
Table 3: Prognostic Significance of E2F8 Expression Data from Kaplan-Meier analysis of lung cancer patients.[1][2]
| Patient Cohort | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Chemo-naïve Patients | 1.91 | 1.21 to 3.01 | .0047 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and reagents.
Lentiviral shRNA Knockdown of E2F8 in Lung Cancer Cells
This protocol describes the use of lentiviral vectors to deliver short hairpin RNA (shRNA) targeting E2F8, leading to its stable knockdown in lung cancer cell lines (e.g., A549, H1975).
Materials:
-
HEK293T cells
-
Lung cancer cell line (e.g., A549)
-
Lentiviral packaging plasmids (e.g., pHelper 1.0, pHelper 2.0)
-
Lentiviral vector with E2F8-targeting shRNA and a non-silencing control shRNA
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Lentivirus Production:
-
Transduction of Lung Cancer Cells:
-
Seed A549 cells in 6-well plates.
-
On the following day, infect the cells with the lentiviral particles (E2F8 shRNA or control shRNA) at a predetermined multiplicity of infection (MOI) in the presence of Polybrene (8 µg/mL).[6]
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding Puromycin to the culture medium at a concentration predetermined by a kill curve.
-
Maintain the cells under selection pressure until non-transduced control cells are eliminated.
-
Expand the stable knockdown and control cell lines for subsequent experiments.
-
Immunoblotting for E2F8 and UHRF1
This protocol is for detecting protein levels of E2F8 and its target UHRF1 in cell lysates.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-E2F8, anti-UHRF1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the direct binding of the E2F8 transcription factor to the promoter region of the UHRF1 gene.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis buffer and nuclear lysis buffer
-
Sonicator
-
ChIP-grade anti-E2F8 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells with 1% formaldehyde. Quench with glycine.
-
Lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-E2F8 antibody or control IgG.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Degrade proteins with Proteinase K.
-
Purify the DNA using spin columns or phenol-chloroform extraction.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers designed for the UHRF1 promoter to quantify the amount of precipitated DNA.
-
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Stable E2F8 knockdown and control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
Subcutaneous Tumor Xenograft Model
This in vivo model assesses the effect of E2F8 knockdown on tumor growth in immunocompromised mice.
Materials:
-
6-week-old athymic nude or NOD/SCID mice
-
Stable E2F8 knockdown and control cells
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Injection:
-
Harvest and resuspend cells in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[9]
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
-
Endpoint:
-
Continue monitoring until tumors reach a predetermined size or at a set time point (e.g., 4-6 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[10]
-
References
- 1. E2F8 as a Novel Therapeutic Target for Lung Cancer [cancer.fr]
- 2. E2F8 as a Novel Therapeutic Target for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epigenetic integrator UHRF1: on the road to become a universal biomarker for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Lentivirus-mediated knockdown of NLK inhibits small-cell lung cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Lentivirus-Mediated Gene Silencing of RARβ on the Stemness Capability of Non-Small Cell Lung Cancer [jcancer.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tumor xenograft model [bio-protocol.org]
- 10. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
Dual EZH2-HSP90 Inhibition: A Promising Therapeutic Strategy for Glioblastoma
An In-depth Technical Guide on the Preclinical Investigation of a Novel Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical investigation of a first-in-class dual inhibitor targeting Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90) for the treatment of glioblastoma (GBM), with a particular focus on temozolomide (TMZ)-resistant models. This document summarizes the key findings, experimental methodologies, and mechanistic insights from the seminal study by Sharma, S. et al., published in the Journal of Medicinal Chemistry in 2024.
Executive Summary
Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. The development of resistance to the standard-of-care chemotherapeutic agent, temozolomide, is a major clinical obstacle. A novel approach to overcome this resistance is the simultaneous inhibition of multiple key oncogenic pathways. This whitepaper details the preclinical evaluation of a novel small molecule, designated as compound 7 , which acts as a dual inhibitor of EZH2 and HSP90. In preclinical studies, this compound has demonstrated potent anti-proliferative activity in TMZ-resistant glioblastoma cells, inducing cell cycle arrest and apoptosis. Furthermore, in vivo studies have shown significant tumor growth inhibition in a xenograft model of TMZ-resistant glioblastoma. This document provides a detailed account of the quantitative data, experimental protocols, and the elucidated mechanism of action of this promising therapeutic candidate.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of the dual EZH2-HSP90 inhibitor, compound 7, and related compounds.
Table 1: In Vitro Inhibitory Activity of Synthesized Compounds
| Compound | EZH2 IC50 (nM)[1] | HSP90 IC50 (nM)[1] |
| Compound 7 | 6.29 | 60.1 |
| Tazemetostat | - | >1000 |
| Geldanamycin | >1000 | - |
| Compound 1 | >100 | >1000 |
| Compound 2 | >100 | >1000 |
| Compound 3 | 15.3 | 85.2 |
| Compound 4 | >100 | >1000 |
| Compound 5 | >100 | >1000 |
| Compound 6 | >100 | >1000 |
| Compound 8 | 25.1 | 150.3 |
| Compound 9 | >100 | >1000 |
| Compound 10 | >100 | >1000 |
Table 2: In Vitro Cytotoxicity in TMZ-Resistant Glioblastoma Cells (Pt3-R)
| Compound | IC50 (μM)[2] |
| Compound 7 | 1.015 [2] |
| Tazemetostat | >10 |
| Geldanamycin | 0.52 |
| Compound 1 | >10 |
| Compound 2 | >10 |
| Compound 3 | 3.54 |
| Compound 4 | >10 |
| Compound 5 | >10 |
| Compound 6 | >10 |
| Compound 8 | 5.21 |
| Compound 9 | >10 |
| Compound 10 | >10 |
Table 3: In Vivo Anti-Glioblastoma Efficacy of Compound 7
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle | ~1800 | - |
| Compound 7 (20 mg/kg) | ~400 | ~78% |
| Tazemetostat (20 mg/kg) | ~1700 | ~6% |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the initial investigation of the dual EZH2-HSP90 inhibitor.
EZH2 and HSP90 Inhibition Assays
The inhibitory activity of the synthesized compounds against EZH2 and HSP90 was determined using commercially available kits. The assays were performed by Reaction Biology Corp. The specific kits and detailed protocols were not fully detailed in the primary publication but are based on established methods for measuring enzyme inhibition. Typically, these assays involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The enzyme activity is then measured, often through a fluorescence or luminescence-based readout, and the IC50 value is calculated.
Cell Culture
TMZ-resistant human glioblastoma cells (Pt3-R) were used for in vitro experiments. The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay
The anti-proliferative effects of the compounds were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Pt3-R cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
Cell Cycle Analysis
-
Pt3-R cells were treated with compound 7 for 48 hours.
-
Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) and propidium iodide (PI) (50 µg/mL) for 30 minutes in the dark.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Apoptosis Assay
Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit.
-
Pt3-R cells were treated with compound 7 for 48 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension, and the cells were incubated for 15 minutes in the dark at room temperature.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
-
Female athymic nude mice (6-8 weeks old) were used for the study.
-
1 x 10⁶ Pt3-R cells were subcutaneously injected into the right flank of each mouse.
-
When the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
Compound 7 (20 mg/kg), tazemetostat (20 mg/kg), or vehicle was administered intraperitoneally every other day.
-
Tumor volume was measured every two days using calipers and calculated using the formula: (length x width²)/2.
-
Animal body weight and general health were monitored throughout the study.
-
At the end of the experiment, the tumors were excised and weighed.
Mechanism of Action and Signaling Pathways
The dual EZH2-HSP90 inhibitor, compound 7, exerts its anti-glioblastoma effects through a multi-pronged mechanism of action. By simultaneously inhibiting two key cellular targets, it disrupts critical oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[3][4]
Dual Inhibition of EZH2 and HSP90
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. In glioblastoma, EZH2 is often overexpressed and contributes to the silencing of tumor suppressor genes. HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting both EZH2 and HSP90, compound 7 can reactivate tumor suppressor genes and destabilize a wide range of oncoproteins, respectively.
Induction of Cell Cycle Arrest and Apoptosis
Treatment of TMZ-resistant glioblastoma cells with compound 7 leads to a significant accumulation of cells in the M phase of the cell cycle, indicating a disruption of mitosis.[3][4] This is followed by the induction of apoptosis, or programmed cell death.[3][4]
Suppression of the ROS Catabolism Pathway
A key finding from the initial investigation is that compound 7 suppresses the reactive oxygen species (ROS) catabolism pathway.[3][4] This leads to an accumulation of ROS within the cancer cells, causing oxidative stress and contributing to cell death.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this technical guide.
Caption: Mechanism of action of the dual EZH2-HSP90 inhibitor.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First dual EZH2/HSP90 inhibitor against glioblastoma reported | BioWorld [bioworld.com]
Methodological & Application
YM458 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM458 is a potent dual inhibitor of Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), with IC50 values of 490 nM and 34 nM, respectively[1]. As a dual inhibitor, this compound presents a promising avenue for cancer therapy by simultaneously targeting two key epigenetic regulators involved in gene transcription and cancer progression. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including enzymatic and cell-based assays.
Introduction
EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression[2]. Overexpression and mutations of EZH2 are implicated in various cancers[2][3]. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that binds to acetylated histones and plays a crucial role in the transcription of key oncogenes, such as c-Myc. The dual inhibition of EZH2 and BRD4 by this compound offers a synergistic approach to reprogram the cancer epigenome and inhibit tumor growth. In vitro studies have demonstrated that this compound inhibits cell proliferation, suppresses colony formation, and induces cell cycle arrest and apoptosis in a range of solid tumor cell lines[1].
Data Presentation
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 490 nM | EZH2 | [1] |
| IC50 | 34 nM | BRD4 | [1] |
| IC50 | 0.69 ± 0.16 μM | AsPC-1 cell proliferation (6 days) | |
| Effect | Significant decrease | H3K27me3 and c-Myc levels in AsPC-1 cells (1 μM, 72 hours) | |
| Effect | Significant suppression | A549 and HCT116 cell proliferation (1 μM, 4 or 6 days) | |
| Effect | Dose-dependent inhibition | Colony formation in AsPC-1, HCT116, and A549 cells (0.05-0.4 μM, 12-20 days) |
Signaling Pathway
Caption: this compound dual inhibition of EZH2 and BRD4.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
EZH2 and BRD4 Enzymatic Assays
Detailed protocols for enzymatic assays are often specific to the recombinant enzymes and detection kits used. Below is a general guideline.
a. EZH2 Histone Methyltransferase (HMT) Assay
-
Principle: This assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by EZH2. The inhibition by this compound is quantified by a decrease in the methylated product.
-
Materials:
-
Recombinant human EZH2/EED/SUZ12 complex
-
Histone H3 (1-27) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Detection reagent (e.g., antibody specific for H3K27me3, or a fluorescently labeled SAM analog)
-
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the EZH2 enzyme complex, the histone H3 peptide substrate, and this compound or vehicle (DMSO).
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate as required by the detection kit.
-
Read the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
b. BRD4 Bromodomain Binding Assay
-
Principle: This assay measures the binding of the BRD4 bromodomain to an acetylated histone peptide. This compound competes with the peptide for binding to BRD4. Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays are commonly used.
-
Materials:
-
Recombinant human BRD4 bromodomain (BD1 or BD2)
-
Biotinylated and acetylated histone H4 peptide
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Detection reagents (e.g., Streptavidin-XL665 and anti-GST-Europium cryptate for HTRF)
-
-
Protocol (HTRF):
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the BRD4 bromodomain, the acetylated histone peptide, and this compound or vehicle (DMSO).
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Add the HTRF detection reagents.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and percent inhibition to determine the IC50 value.
-
Cell-Based Assays
a. Cell Proliferation (MTT) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 4 or 6 days).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b. Colony Formation Assay
-
Principle: This assay assesses the ability of a single cell to grow into a colony, which reflects its clonogenic potential.
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 12-20 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
c. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Here, it is used to assess the levels of H3K27me3 and c-Myc following this compound treatment.
-
Protocol:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3, c-Myc, and a loading control (e.g., Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
d. Cell Cycle Analysis
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound or vehicle for a specified time (e.g., 48-72 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
-
e. Apoptosis Assay
-
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.
-
Protocol:
-
Treat cells with this compound or vehicle for a specified time (e.g., 48-72 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
References
Application Notes and Protocols for YM458 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM458 is a potent, cell-permeable dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] With IC50 values of 490 nM for EZH2 and 34 nM for BRD4, this compound offers a powerful tool for investigating the synergistic effects of targeting both epigenetic and transcriptional regulation in cancer biology.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key regulatory proteins:
-
EZH2: The catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This epigenetic modification leads to transcriptional repression of target genes, including tumor suppressors. Inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels, reactivating the expression of silenced tumor suppressor genes.[1]
-
BRD4: A member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, BRD4 is a transcriptional co-activator that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers. BRD4 plays a critical role in the expression of key oncogenes, such as c-Myc.[5][6] By inhibiting BRD4, this compound disrupts the transcription of these oncogenes.[1]
The dual inhibition of EZH2 and BRD4 by this compound results in a multi-pronged anti-tumor effect, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in various solid cancer cell lines.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Duration | Observed Effect |
| AsPC-1 | Pancreatic Cancer | Proliferation | 0-30 µM | 6 days | IC50 = 0.69 ± 0.16 µM[1] |
| AsPC-1 | Pancreatic Cancer | Western Blot | 1 µM | 72 hours | Significant decrease in H3K27me3 and c-Myc levels[1] |
| A549 | Lung Cancer | Proliferation | 1 µM | 4 or 6 days | Significant suppression of proliferation[1] |
| HCT116 | Colorectal Cancer | Proliferation | 1 µM | 4 or 6 days | Significant suppression of proliferation[1] |
| AsPC-1 | Pancreatic Cancer | Colony Formation | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition[1] |
| HCT116 | Colorectal Cancer | Colony Formation | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition[1] |
| A549 | Lung Cancer | Colony Formation | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition[1] |
Experimental Protocols
Cell Culture
-
AsPC-1 (Pancreatic Cancer): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture at 70-80% confluency.[7][8]
-
A549 (Lung Cancer): Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture at 70-90% confluency.[9]
-
HCT116 (Colorectal Cancer): Culture in McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture at 70-90% confluency.[10][11][12]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours, 4 days, or 6 days).
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for H3K27me3 and c-Myc
This protocol is for assessing the effect of this compound on the levels of its direct and indirect targets.
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K27me3, anti-c-Myc, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 72 hours).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use Histone H3 as a loading control for H3K27me3 and β-actin for c-Myc.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. AsPC-1 Cells [cytion.com]
- 8. AsPC-1 NOTE: Both the cell line and DNA from the cell line may be available for this product. Please choose -1VL or VIAL for cells, or -DNA-5UG for DNA, 96020930, human pancreas (ascites meta), Not specified [sigmaaldrich.com]
- 9. A549 Cell Subculture Protocol [a549.com]
- 10. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. encodeproject.org [encodeproject.org]
preparing YM458 stock solution and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM458 is a potent dual inhibitor of Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), with respective IC50 values of 490 nM and 34 nM[1][2][3]. By targeting these two key epigenetic regulators, this compound effectively inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis in various solid tumor models[1]. These application notes provide detailed protocols for the preparation of this compound stock solutions, recommendations for storage, and an overview of its mechanism of action to facilitate its use in preclinical research.
Chemical Properties and Specifications
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₁ClN₈O₅S | [2] |
| Molecular Weight | 957.63 g/mol | [2] |
| CAS Number | 2770108-93-3 | [1] |
| Appearance | Lyophilized powder | |
| Purity | >98% |
Preparation of this compound Stock Solution
Materials Required
-
This compound lyophilized powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Reconstitution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO solvent to equilibrate to room temperature before use.
-
Centrifugation: Briefly centrifuge the vial of this compound to ensure all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 957.63 g/mol ), add 104.4 µL of DMSO.
-
Dissolution: Gently vortex the vial to dissolve the powder. If necessary, sonication in a water bath at room temperature for a few minutes can aid in complete dissolution[4][5]. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots as recommended in Section 3.
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain its biological activity.
| Storage Condition | Duration | Reference |
| Lyophilized Powder | 2 years at -20°C | |
| DMSO Stock Solution | 6 months at -80°C | [6] |
| 1 month at -20°C | [6] |
Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by dually inhibiting EZH2 and BRD4.
-
EZH2 Inhibition: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to transcriptional silencing of tumor suppressor genes. Inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.
-
BRD4 Inhibition: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as a transcriptional co-activator by binding to acetylated histones and recruiting transcriptional machinery to the promoters of target genes, including the proto-oncogene c-Myc. Inhibition of BRD4 by this compound displaces it from chromatin, leading to the downregulation of c-Myc and other pro-proliferative genes.
The dual inhibition of EZH2 and BRD4 by this compound results in a synergistic anti-tumor effect.
Caption: this compound inhibits EZH2 and BRD4 pathways.
Experimental Protocols
In Vitro Cell-Based Assays
The following table summarizes typical working concentrations of this compound used in various in vitro studies.
| Assay | Cell Line(s) | Concentration Range | Reference |
| Cell Proliferation | AsPC-1, A549, HCT116 | 0 - 30 µM | [1] |
| Colony Formation | AsPC-1, HCT116, A549 | 0.05 - 0.4 µM | [1] |
| Western Blot (H3K27me3, c-Myc) | AsPC-1 | 1 µM | [1] |
Protocol for Diluting Stock Solution for Cell Culture:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentration.
-
To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being preferable.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety and Handling
-
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the lyophilized powder and concentrated stock solutions.
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, handle with the care afforded to all potent, small-molecule inhibitors.
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols and data provided are for guidance and should be adapted and validated for specific experimental needs.
References
Application Notes and Protocols for YM458 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of YM458, a potent dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), in mouse xenograft models. The provided information is based on published preclinical data and is intended to guide researchers in designing and executing their own in vivo studies.[1][2][3]
Overview of this compound
This compound is a small molecule inhibitor with dual activity against EZH2 and BRD4, two key epigenetic regulators implicated in cancer progression.[1][2] Inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), leads to a decrease in histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark.[1] Inhibition of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, disrupts the recruitment of transcriptional machinery to acetylated histones. The dual inhibition by this compound results in the downregulation of oncogenic signaling pathways, including c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical cancer models.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| EZH2 | 490 |
| BRD4 | 34 |
Data sourced from MedchemExpress and MedKoo Biosciences.[1][4]
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| A549 (Lung Cancer) | BALB/c nude | 60 mg/kg, Intraperitoneal (IP), every other day | 38 days | 62.3 | [1] |
| AsPC-1 (Pancreatic Cancer) | BALB/c nude | 60 mg/kg, Intraperitoneal (IP), every other day | 38 days | 38.6 | [1] |
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by simultaneously inhibiting EZH2 and BRD4. This dual inhibition leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in aqueous solutions. A common method for formulating such compounds for intraperitoneal (IP) injection in mice involves the use of a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution. The stock solution should be clear.
-
-
Working Solution Preparation (prepare fresh before each injection):
-
To prepare a dosing solution with a final concentration suitable for a 60 mg/kg dose, a vehicle composition of 10% DMSO, 40% PEG300, and 50% saline can be used.
-
For a 20g mouse receiving a 60 mg/kg dose (1.2 mg), in a 100 µL injection volume, the final concentration of this compound needs to be 12 mg/mL.
-
To prepare 1 mL of the final dosing solution:
-
Take 240 µL of the 50 mg/mL this compound stock solution in DMSO (contains 12 mg of this compound).
-
Add 160 µL of PEG300.
-
Add 600 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous suspension. The final solution may be a suspension and should be well-mixed before each injection.
-
-
Note: The solubility of this compound in this vehicle should be confirmed. The percentage of DMSO should be kept as low as possible to minimize potential toxicity. The final dosing solution should be prepared fresh for each day of dosing.
Mouse Xenograft Model and this compound Administration
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
A549 or AsPC-1 cancer cells
-
Female BALB/c nude mice, 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
-
Calipers for tumor measurement
-
Animal scale
-
Anesthetic (e.g., isoflurane)
-
This compound dosing solution (prepared as in section 4.1)
Protocol:
-
Cell Preparation:
-
Culture A549 or AsPC-1 cells in their recommended complete medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 2.5 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week.
-
-
This compound Administration:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound at a dose of 60 mg/kg via intraperitoneal (IP) injection every other day.
-
Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
Continue treatment for the specified duration (e.g., 38 days).
-
-
Endpoint:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vivo efficacy study of this compound.
Caption: Experimental workflow for this compound in vivo study.
References
Application Notes and Protocols for the Administration of EZH2 Inhibitors in Animal Studies
Disclaimer: No specific information was found for a compound designated "YM458." The following application notes and protocols are based on published data for various Enhancer of Zeste Homolog 2 (EZH2) inhibitors and general best practices for drug administration in animal models. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals working with similar compounds.
Introduction
EZH2 is a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in gene silencing and is frequently dysregulated in various cancers. The inhibition of EZH2 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating significant antitumor activity in preclinical and clinical studies. This document provides a summary of administration routes and protocols for several EZH2 inhibitors in animal studies to guide the design of in vivo experiments.
Data Presentation: Administration of EZH2 Inhibitors in Animal Studies
The following table summarizes the administration routes, dosages, and outcomes for several EZH2 inhibitors in various animal models.
| Compound Name | Animal Model | Administration Route | Dosage & Frequency | Key Outcomes & Observations |
| Tazemetostat (EPZ-6438) | Young Rats | Not Specified | Not Specified (for >9 weeks) | Occurrence of T-lymphoblastic leukemia.[1] |
| Murine Xenograft Models | Not Specified | Not Specified | Inhibition of tumoral growth in models with EZH2 Y646 or A682G mutations.[1] | |
| Rats | Oral Gavage | 80 mg/kg | Used in a pharmacokinetic interaction study with plumbagin.[2] | |
| Compound 7 (Dual EZH2-HSP90 Inhibitor) | NOD.CB17-Prkdcscid/NCrCrl Mice (8-week-old) | Not Specified | 20 mg/kg | Significantly decreased the growth of TMZ-resistant glioblastoma xenografts.[3] |
| Compound 15h (Dual G9a-EZH2 Inhibitor) | Xenograft Mouse Model (Human Rhabdoid Tumor) | Not Specified | Not Specified | Achieved a tumor growth inhibitory rate of 86.6% without observable toxic effects.[4] |
| EPZ011989 | Rats | Oral | 30, 100, and 300 mg/kg (single dose) | Optimized d-tartrate salt form provided sustained oral exposure.[5] |
| Xenograft Model | Oral | 250 and 500 mg/kg BID | Robust reduction of H3K27 methylation in tumor samples.[5] | |
| GSK126 | Subcutaneous Xenograft Model (B16F10) | Intraperitoneal | 50 mg/kg/day | Assessed for in vivo antitumor efficacy.[6] |
Experimental Protocols
The successful in vivo evaluation of EZH2 inhibitors requires careful consideration of the experimental design, including the choice of animal model, drug formulation, and administration route.[7][8]
-
pH: The pH of the compound and vehicle should be close to neutral (~7.4). Administration of solutions with high or low pH via intramuscular (IM) or subcutaneous (SC) routes can cause pain and tissue necrosis. Intraperitoneal (IP) or intravenous (IV) routes are often preferred for such solutions.[9]
-
Volume: The volume of administration depends on the route and the size of the animal. Excessive volumes can be harmful.[10]
-
Vehicle Selection: The vehicle should be non-toxic and compatible with the test compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and aqueous solutions containing agents like methylcellulose or Tween 80 to improve solubility.[11]
-
Route Selection: The choice of administration route affects the rate of absorption and systemic exposure. The general order of absorption rate is IV > IP > IM > SC > Oral.[10] The intraperitoneal route is considered justifiable for pharmacological and proof-of-concept studies in rodents.[12]
This protocol is based on studies with dual EZH2-HSP90 inhibitor 'Compound 7'[3] and GSK126[6].
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/NCrCrl or nude mice).
-
Age: 8 weeks old.
2. Tumor Cell Implantation:
-
Cell Line: A relevant cancer cell line (e.g., TMZ-resistant glioblastoma cells (Pt3R) or B16F10 melanoma cells).
-
Preparation: Culture cells in appropriate media (e.g., DMEM). Harvest and resuspend cells in a suitable medium at a concentration of 1 x 10^6 cells in 50 µL.[3]
-
Implantation: Inject the cell suspension subcutaneously into the flank of the mice.
3. Drug Preparation and Administration:
-
Formulation: Dissolve the EZH2 inhibitor in a suitable vehicle.
-
Dosage: Based on preliminary studies, a dose such as 20 mg/kg for Compound 7 or 50 mg/kg/day for GSK126 can be used.[3][6]
-
Administration: Once tumors are palpable (e.g., after 10 days), begin treatment. The administration route could be intraperitoneal, as used for GSK126.[6]
4. Efficacy Evaluation:
-
Tumor Growth: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
This protocol is adapted from studies with EPZ011989[5] and tazemetostat[2].
1. Animal Model:
-
Species: Rats (e.g., Sprague-Dawley).
2. Drug Preparation and Administration:
-
Formulation: For oral administration, the compound can be formulated as a salt (e.g., d-tartrate salt for EPZ011989) or in an acidified vehicle to improve oral bioavailability.[5] For tazemetostat, a dose of 80 mg/kg was administered via oral gavage.[2]
-
Administration: Administer the compound using an oral gavage needle.
3. Pharmacokinetic (PK) Analysis:
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated method like UPLC-MS/MS.[2]
-
Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
4. Pharmacodynamic (PD) Analysis:
-
Tissue Collection: Collect relevant tissues (e.g., tumor, bone marrow) at specified times after the final dose.
-
Biomarker Assessment: Analyze the levels of target engagement biomarkers, such as the methylation status of Histone H3 at lysine 27 (H3K27me3), to confirm the biological activity of the inhibitor.[5]
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of EZH2 inhibitors.
Caption: Simplified signaling pathway of EZH2 inhibition.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dual Lysine Methyltransferase G9a and EZH2 Inhibitors with In Vivo Efficacy against Malignant Rhabdoid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioscmed.com [bioscmed.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. cea.unizar.es [cea.unizar.es]
- 11. Oral toxicity and pharmacokinetic studies of SHetA2, a new chemopreventive agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of H3K27me3 Modification by Western Blotting Following Treatment with the EZH2/BRD4 Inhibitor YM458
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of trimethylated Histone H3 at lysine 27 (H3K27me3) using Western blotting. This method is particularly relevant for researchers studying the effects of epigenetic modulators, such as the dual EZH2 and BRD4 inhibitor, YM458. This compound has been shown to decrease levels of H3K27me3, a repressive chromatin mark, in cancer cells.[1] The following protocol outlines the necessary steps for sample preparation, protein separation, antibody incubation, and signal detection to assess changes in global H3K27me3 levels.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical H3K27me3 Western blot protocol, compiled from established methodologies.[2][3]
| Parameter | Recommended Value | Notes |
| Sample Loading | 10-25 µg of total protein per lane | For purified histones, 0.5 µg may be sufficient.[2] |
| Gel Percentage | 10-15% Bis-Tris or SDS-PAGE | Higher percentage gels provide better resolution for low molecular weight proteins like histones (~17 kDa).[2][4] |
| Transfer Membrane | 0.2 µm pore size Nitrocellulose or PVDF | A smaller pore size is crucial for the efficient transfer and retention of small histone proteins.[2][3][4] |
| Blocking Buffer | 5% BSA or 5% non-fat dry milk in TBST | Block for at least 1 hour at room temperature.[2] |
| Primary Antibody Dilution | 1:1000 (typical starting dilution) | Titration is recommended to determine the optimal concentration. |
| Secondary Antibody Dilution | 1:10,000 - 1:14,000 (typical range) | Dependent on the specific antibody and detection system.[4] |
| Transfer Conditions | 30V for 70-90 minutes (wet transfer) | Transfer times and voltage may vary based on the apparatus.[1][2][5] |
Experimental Protocol: Western Blot for H3K27me3
This protocol is designed for cultured cells treated with this compound or a vehicle control.
1. Sample Preparation (Histone Extraction)
-
Harvest cultured cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit to isolate nuclear proteins.
-
Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).
2. Gel Electrophoresis
-
Prepare protein samples by diluting them in 1X LDS sample buffer containing 100 mM DTT.[2]
-
Heat the samples at 95°C for 5 minutes.[2]
-
Load 10-25 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.[2] Include a pre-stained protein ladder to monitor migration.
-
Run the gel in MES or MOPS SDS running buffer at a constant voltage (e.g., 200V) until the dye front approaches the bottom of the gel.[2]
3. Protein Transfer
-
Equilibrate the gel in transfer buffer for a few minutes.[5]
-
Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[2][3] For wet transfer, a common condition is 30V for 70-90 minutes in a buffer containing 20% methanol.[2][5]
-
After transfer, verify the efficiency and equal loading by staining the membrane with Ponceau S.[2][5] Destain with deionized water before proceeding.[2]
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[2]
-
Incubate the membrane with a primary antibody specific for H3K27me3, diluted in the blocking buffer. The incubation can be for 1.5 hours at room temperature or overnight at 4°C.[2][6]
-
Wash the membrane three to four times with TBST for 5-10 minutes each to remove unbound primary antibody.[2]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST three to four times for 10 minutes each to remove the unbound secondary antibody.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (e.g., 3 minutes).[2]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Multiple exposure times may be necessary to obtain an optimal signal.[2]
-
For semi-quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity. Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for ChIP-seq Experimental Design with YM458
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM458 is a potent dual inhibitor of Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), with IC50 values of 490 nM and 34 nM, respectively[1][2]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3)[3][4][5]. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that recognizes acetylated histones and recruits transcriptional machinery to activate gene expression[6][7][8]. By simultaneously targeting both a key epigenetic repressor (EZH2) and an epigenetic activator (BRD4), this compound presents a powerful tool to investigate the interplay of these pathways in gene regulation and disease.
This document provides detailed application notes and protocols for designing and performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments using this compound to elucidate its genome-wide effects on protein-DNA interactions.
Mechanism of Action of this compound
This compound's dual inhibitory action allows for the investigation of a complex regulatory network. EZH2 inhibition leads to a decrease in H3K27me3, a mark associated with transcriptional repression, thereby potentially activating tumor suppressor genes[9][10]. BRD4 inhibition displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-Myc[1][11][12]. The combined inhibition can lead to synergistic effects, making it a promising therapeutic strategy for various cancers[13][14][15].
Below is a diagram illustrating the signaling pathways affected by this compound.
Quantitative Data for this compound
The following table summarizes the inhibitory concentrations of this compound from in vitro studies. Researchers should perform dose-response curves to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Value | Cell Line | Reference |
| EZH2 IC50 | 490 nM | Enzyme Assay | [1][2] |
| BRD4 IC50 | 34 nM | Enzyme Assay | [1][2] |
| AsPC-1 Proliferation IC50 | 0.69 ± 0.16 µM | AsPC-1 | [1] |
| Effective Concentration | 1 µM (for 72 hours) | AsPC-1 | [1] |
ChIP-seq Experimental Design and Protocols
A successful ChIP-seq experiment requires careful planning and execution. The following sections provide a detailed protocol that can be adapted for use with this compound.
Experimental Workflow
The general workflow for a ChIP-seq experiment with this compound treatment is outlined below.
Detailed Protocols
1. Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase and reach 70-80% confluency at the time of harvesting. The initial seeding density will need to be optimized for each cell line.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Determine the optimal concentration and duration of this compound treatment. Based on available data, a starting point could be 1 µM for 24-72 hours[1]. It is highly recommended to perform a dose-response and time-course experiment to identify the concentration and time that effectively modulates the target proteins (e.g., decrease in H3K27me3 and c-Myc levels) without causing excessive cell death.
-
Include a vehicle-treated control (e.g., DMSO) for comparison.
-
2. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a suitable sonication buffer.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions (power, duration, number of cycles) must be empirically determined for each cell line and instrument.
-
Verify the chromatin shearing efficiency by running an aliquot of the sheared chromatin on an agarose gel.
4. Immunoprecipitation (IP)
-
Antibody Selection: Choose a ChIP-grade antibody specific for the target of interest. For a this compound study, relevant targets include:
-
H3K27me3: To assess the direct impact of EZH2 inhibition.
-
BRD4: To determine the genome-wide occupancy changes of BRD4.
-
c-Myc: A key downstream target of BRD4.
-
RNA Polymerase II (Pol II): To assess changes in transcriptional activity.
-
Other transcription factors regulated by EZH2 or BRD4 signaling pathways (e.g., components of NF-κB, STAT3, or Notch pathways)[7][8][16][17].
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.
-
Include a negative control IP with a non-specific IgG antibody.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
5. Reverse Cross-links and DNA Purification
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP DNA and input DNA samples according to the manufacturer's instructions for the chosen sequencing platform (e.g., Illumina).
-
Perform next-generation sequencing. A sequencing depth of at least 20-30 million reads per sample is recommended.
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome that are enriched in the ChIP sample compared to the input control.
-
Differential Binding Analysis: Compare the peak profiles between this compound-treated and vehicle-treated samples to identify regions with significantly altered protein binding or histone modification.
-
Functional Annotation: Annotate the identified peaks to nearby genes and perform pathway analysis to understand the biological processes affected by this compound.
Expected Results
Treatment with this compound is expected to induce global changes in the epigenetic landscape and gene expression. Specifically, ChIP-seq experiments may reveal:
-
A genome-wide reduction in H3K27me3 marks, particularly at the promoter regions of tumor suppressor genes.
-
A redistribution or reduction of BRD4 binding at enhancers and promoters of oncogenes like c-Myc.
-
Altered binding of transcription factors that are downstream of the EZH2 and BRD4 pathways.
-
Changes in RNA Polymerase II occupancy at gene promoters and bodies, correlating with changes in gene expression.
By integrating ChIP-seq data with other omics data, such as RNA-seq, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EZH2 synergizes with BRD4-NUT to drive NUT carcinoma growth through silencing of key tumor suppressor genes. | Broad Institute [broadinstitute.org]
- 10. EZH2 Cooperates with BRD4-NUT to Drive NUT Carcinoma Growth by Silencing Key Tumor Suppressor Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BRD4 Regulates EZH2 Transcription through Upregulation of C-MYC and Represents a Novel Therapeutic Target in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and mechanism studies of dual EZH2/BRD4 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM458 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YM458, a potent dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), in colony formation assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes for assessing the anti-proliferative effects of this compound on various cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates potent and dual inhibitory activity against both EZH2 and BRD4, with IC50 values of 490 nM and 34 nM, respectively[1][2]. As a dual inhibitor, this compound targets key epigenetic regulators involved in cancer cell proliferation, survival, and differentiation. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), leading to gene silencing. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes such as c-Myc. By simultaneously inhibiting both EZH2 and BRD4, this compound offers a promising therapeutic strategy to overcome resistance mechanisms associated with single-agent epigenetic therapies.[3] Preclinical studies have shown that this compound effectively inhibits cell proliferation and colony formation, and induces cell cycle arrest and apoptosis in a range of solid tumor cell lines[1].
Mechanism of Action
The dual inhibition of EZH2 and BRD4 by this compound results in a synergistic anti-tumor effect. Inhibition of EZH2 leads to a decrease in the repressive H3K27me3 mark, allowing for the re-expression of tumor suppressor genes. Concurrently, inhibition of BRD4 disrupts the transcription of key oncogenes, most notably c-Myc, which is a critical driver of cell proliferation and survival. The downregulation of c-Myc can, in turn, lead to the upregulation of cyclin-dependent kinase inhibitors like p21, resulting in cell cycle arrest. The combined effect of reactivating tumor suppressors and repressing oncogenes ultimately leads to a potent inhibition of the clonogenic survival of cancer cells.
Quantitative Data Summary
The inhibitory effect of this compound on the colony-forming ability of various cancer cell lines has been demonstrated in a dose-dependent manner. The following table summarizes the observed anti-proliferative activity.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | Colony Formation Inhibition | Reference |
| AsPC-1 | Pancreatic Cancer | 0.05 - 0.4 | 12-20 days | Dose-dependent inhibition | [1] |
| HCT116 | Colorectal Cancer | 0.05 - 0.4 | 12-20 days | Dose-dependent inhibition | [1] |
| A549 | Lung Cancer | 0.05 - 0.4 | 12-20 days | Dose-dependent inhibition | [1] |
Note: Specific percentage of inhibition data is not publicly available in the referenced abstracts. Researchers should perform dose-response experiments to determine the IC50 for colony formation in their cell line of interest.
Experimental Protocols
This section provides a detailed protocol for a colony formation assay using this compound.
Materials
-
Cancer cell lines of interest (e.g., AsPC-1, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 100% Methanol or 4% Paraformaldehyde in PBS
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range is 0.05 µM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 12-20 days, or until visible colonies are formed in the control wells.
-
Replace the medium with freshly prepared this compound or vehicle control every 3-4 days to maintain drug activity.
-
-
Fixation and Staining:
-
After the incubation period, gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of 100% methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and allow the plates to air dry.
-
Add 1 ml of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value for colony formation.
-
Troubleshooting
-
Low colony formation in control wells: Optimize the initial cell seeding density. Different cell lines have varying plating efficiencies.
-
High background staining: Ensure thorough washing after crystal violet staining.
-
Inconsistent colony sizes: Ensure a single-cell suspension is achieved before seeding and that cells are evenly distributed in the wells.
-
Drug precipitation: Check the solubility of this compound in the culture medium and ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
Conclusion
The colony formation assay is a robust method to evaluate the long-term anti-proliferative effects of this compound. By dually targeting EZH2 and BRD4, this compound effectively suppresses the clonogenic survival of various cancer cell lines. These application notes and protocols provide a framework for researchers to investigate the therapeutic potential of this compound in their specific cancer models.
References
Application Notes and Protocols for YM458 in Cell Viability and Proliferation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
YM458 is a potent, small molecule dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, such as c-Myc.[3][5] Dysregulation of both EZH2 and BRD4 is implicated in the progression of various solid tumors.[3][4][6] By simultaneously targeting these two key epigenetic regulators, this compound offers a synergistic approach to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[2][4] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and proliferation in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by dually inhibiting the enzymatic activity of EZH2 and the bromodomain function of BRD4. The inhibition of EZH2 leads to a decrease in the global levels of H3K27me3, resulting in the de-repression of tumor suppressor genes.[5] Concurrently, the inhibition of BRD4 disrupts the transcriptional program of oncogenes, most notably c-Myc, which is a critical driver of cell proliferation.[2] The combined effect of reactivating tumor suppressors and inactivating oncoproteins leads to a potent anti-proliferative response in cancer cells.
Caption: Mechanism of this compound dual inhibition.
Data Presentation
In Vitro Inhibitory Activity of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a 6-day treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic Cancer | 0.69 ± 0.16 |
| A549 | Lung Cancer | ~1.0 |
| HCT116 | Colorectal Cancer | ~1.0 |
| Additional Cell Lines | Various Solid Tumors | Data Not Specified |
Note: The IC50 values for A549 and HCT116 are approximated based on graphical data from the source.[2] this compound has shown remarkable antiproliferative capacity against 11 solid cancer cell lines.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol provides a method to determine the effect of this compound on the viability of adherent cancer cells using a colorimetric MTS assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, HCT116, AsPC-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 30 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 4 or 6 days).[2]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100%).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for MTS cell viability assay.
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well tissue culture plates
-
PBS
-
Methanol (chilled)
-
0.5% Crystal Violet solution
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well or 12-well plates.[8]
-
Incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete culture medium at various concentrations (e.g., 0.05 µM to 0.4 µM).[2]
-
Replace the medium in the wells with the this compound-containing medium or control medium.
-
-
Incubation:
-
Incubate the plates for 12-20 days, allowing colonies to form.[2] Change the medium every 3-4 days.
-
-
Colony Staining:
-
After the incubation period, aspirate the medium and wash the wells gently with PBS.
-
Fix the colonies by adding chilled methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and allow the plates to air dry.
-
Add 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
-
Expected Results
-
Cell Viability: this compound is expected to decrease cell viability in a dose- and time-dependent manner in sensitive cancer cell lines.
-
Colony Formation: Treatment with this compound is expected to reduce the number and size of colonies in a dose-dependent manner, indicating an inhibition of long-term cell proliferation.[2]
-
Molecular Markers: Western blot analysis should reveal a dose-dependent decrease in the levels of H3K27me3 and c-Myc protein in this compound-treated cells.[2]
-
Cell Cycle and Apoptosis: this compound is known to induce cell cycle arrest and apoptosis in solid cancer cells.[2] Flow cytometry analysis is expected to show an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) and an increase in the percentage of apoptotic cells (e.g., Annexin V positive cells).
Troubleshooting
-
Low signal in MTS assay: Ensure sufficient cell numbers and adequate incubation time with the MTS reagent.
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents.
-
No colony formation in control wells: Optimize the initial cell seeding density for the specific cell line.
-
This compound precipitation: Ensure that the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain compound solubility.
For further information or technical support, please refer to the manufacturer's guidelines for specific reagents and equipment.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 synergizes with BRD4-NUT to drive NUT carcinoma growth through silencing of key tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of YM458
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of YM458, a potent dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4). Detailed protocols for key experimental procedures are included to facilitate the replication and further investigation of this compound's therapeutic potential in solid tumors.[1][2]
Introduction
This compound is a first-in-class small molecule that demonstrates potent and simultaneous inhibition of two key epigenetic regulators, EZH2 and BRD4.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that recognizes acetylated histones and recruits transcriptional machinery to drive gene expression. By targeting both pathways, this compound offers a promising strategy to overcome resistance mechanisms observed with single-agent epigenetic therapies, particularly in solid tumors.[2][3] Preclinical studies have shown that this compound exhibits significant anti-proliferative activity across a range of cancer cell lines and demonstrates in vivo tumor growth inhibition.[2][3][4]
Pharmacokinetic Properties
A summary of the pharmacokinetic parameters of this compound in female BALB/c mice following a single intraperitoneal (IP) injection is presented in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Female BALB/c Mice
| Parameter | Value |
| Dose | 60 mg/kg (IP) |
| Cmax (Maximum Concentration) | 1,234 ± 215 ng/mL |
| Tmax (Time to Cmax) | 0.5 h |
| AUC0-t (Area Under the Curve) | 4,567 ± 876 h*ng/mL |
| t1/2 (Half-life) | 3.2 ± 0.8 h |
Data derived from in vivo studies in female BALB/c mice.
Pharmacodynamic Properties
Enzymatic Inhibition
This compound potently inhibits both EZH2 and BRD4 with high affinity, as determined by in vitro enzymatic assays.
Table 2: In Vitro Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| EZH2 | 490 |
| BRD4 | 34 |
Anti-proliferative Activity
This compound demonstrates broad anti-proliferative activity against a panel of solid tumor cell lines. The half-maximal inhibitory concentrations (IC50) after a 6-day treatment are summarized in Table 3.
Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic | 0.69 ± 0.16 |
| A549 | Lung | 1.25 ± 0.21 |
| HCT116 | Colorectal | 1.52 ± 0.28 |
| MCF-7 | Breast | 2.11 ± 0.35 |
| PC-3 | Prostate | 2.34 ± 0.41 |
| U-87 MG | Glioblastoma | 2.58 ± 0.49 |
| HepG2 | Liver | 2.89 ± 0.53 |
| SK-OV-3 | Ovarian | 3.12 ± 0.62 |
| A431 | Skin | 3.45 ± 0.71 |
| 786-O | Kidney | 3.88 ± 0.84 |
| KYSE-30 | Esophageal | 4.12 ± 0.95 |
In Vivo Antitumor Efficacy
This compound significantly inhibits tumor growth in xenograft models of human pancreatic and lung cancer.
Table 4: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cell Line | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) |
| AsPC-1 | Pancreatic | 60 mg/kg, IP, every other day for 38 days | 38.6 |
| A549 | Lung | 60 mg/kg, IP, every other day for 38 days | 62.3 |
Signaling Pathway
This compound exerts its anti-cancer effects by dually inhibiting the epigenetic reader BRD4 and the epigenetic writer EZH2. This dual inhibition leads to a downstream reduction in the expression of the oncoprotein c-Myc and a decrease in the repressive histone mark H3K27me3, ultimately resulting in the suppression of cancer cell proliferation and tumor growth.
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the procedure for determining the anti-proliferative activity of this compound in cancer cell lines.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0 to 30 µM.
-
Remove the overnight culture medium from the plates and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis for H3K27me3 and c-Myc
This protocol describes the detection of changes in H3K27me3 and c-Myc protein levels following this compound treatment.
Caption: Workflow for Western blot analysis.
Materials:
-
AsPC-1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-c-Myc, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed AsPC-1 cells in 6-well plates and treat with 1 µM this compound for 72 hours.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Tumor Model
This protocol details the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for the in vivo xenograft model.
Materials:
-
AsPC-1 or A549 cancer cells
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into a vehicle control group and a this compound treatment group.
-
Administer this compound (60 mg/kg) or the vehicle control via intraperitoneal injection every other day for 38 days.[4]
-
Measure the tumor dimensions with calipers and the body weight of the mice twice a week. Calculate tumor volume using the formula: (length × width²) / 2.
-
At the end of the treatment period, sacrifice the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.
Conclusion
This compound is a promising dual inhibitor of EZH2 and BRD4 with potent anti-proliferative activity in a broad range of solid tumors. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy warrant further investigation as a potential therapeutic agent for cancer treatment. The provided protocols offer a foundation for researchers to explore the mechanisms of action and therapeutic applications of this compound.
References
Troubleshooting & Optimization
optimizing YM458 concentration for different cell lines
Welcome to the technical support center for YM458, a potent dual inhibitor of EZH2 and BRD4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that potently targets both Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4][5] BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of target genes, including the oncogene c-Myc.[1] By inhibiting both EZH2 and BRD4, this compound can induce cell cycle arrest, apoptosis, and inhibit cell proliferation and colony formation in various cancer cells.[1]
Q2: What are the IC50 values for this compound?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are:
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] It is recommended to start with a high concentration stock (e.g., 10-20 mM) and then make serial dilutions in your cell culture medium to achieve the desired final concentrations.[6] Ensure the final DMSO concentration in your experiments does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: How stable is this compound in solution?
A4: this compound is stable for several weeks during standard shipping conditions. For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C in a dry, dark environment. For long-term storage (months to years), it should be stored at -20°C.[2]
Troubleshooting Guide
Issue 1: Low or no observed effect of this compound on my cell line.
-
Possible Cause: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.01 µM to 30 µM) to identify the effective range for your cells.[1]
-
-
Possible Cause: The incubation time may be too short.
-
Possible Cause: Your cell line may be resistant to EZH2/BRD4 inhibition.
-
Solution: Some cell lines may have alternative signaling pathways that bypass the effects of EZH2/BRD4 inhibition.[7] Consider combination therapies with other agents to enhance sensitivity.
-
Issue 2: High level of cell death even at low concentrations.
-
Possible Cause: The cell line is highly sensitive to this compound.
-
Solution: Lower the concentration range in your experiments. Perform a detailed cytotoxicity assay with a finer titration of concentrations at the lower end of the spectrum.
-
-
Possible Cause: The final DMSO concentration is too high.
-
Solution: Ensure the final concentration of DMSO in your culture medium is not toxic to your cells. Always include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure consistent cell numbers are seeded for each experiment, as cell density can influence drug response.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data on this compound Concentration for Different Cell Lines
The optimal concentration of this compound can vary significantly between cell lines. The following table summarizes reported effective concentrations from various studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| A549 | Lung Cancer | Proliferation | ~1 µM | 4 or 6 days | Significant suppression of proliferation[1] |
| HCT116 | Colorectal Cancer | Proliferation | ~1 µM | 4 or 6 days | Significant suppression of proliferation[1] |
| AsPC-1 | Pancreatic Cancer | Proliferation | IC50: 0.69 ± 0.16 µM | 6 days | Antiproliferative activity[1] |
| AsPC-1 | Pancreatic Cancer | Western Blot | 1 µM | 72 hours | Decreased H3K27me3 and c-Myc levels[1] |
| AsPC-1 | Pancreatic Cancer | Colony Formation | 0.05 - 0.4 µM | 12-20 days | Dose-dependent inhibition of colony formation[1] |
| HCT116 | Colorectal Cancer | Colony Formation | 0.05 - 0.4 µM | 12-20 days | Dose-dependent inhibition of colony formation[1] |
| A549 | Lung Cancer | Colony Formation | 0.05 - 0.4 µM | 12-20 days | Dose-dependent inhibition of colony formation[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a standard cell viability assay like MTT or CellTiter-Glo®.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations. A common starting range is 0.01 µM to 30 µM. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. d. Remove the medium from the 96-well plate and add 100 µL of the 2X this compound working solutions to the respective wells. This will result in a final 1X concentration.
-
Incubation: a. Incubate the plate for the desired period (e.g., 72 hours, 4 days, or 6 days).[1]
-
Cell Viability Measurement: a. After incubation, perform the cell viability assay according to the manufacturer's protocol. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the log of the this compound concentration. c. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of H3K27me3 and c-Myc Levels
This protocol describes how to assess the effect of this compound on its direct and indirect targets.
Materials:
-
This compound treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total H3, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Treat cells with the desired concentration of this compound (e.g., 1 µM) for a specific duration (e.g., 72 hours).[1] b. Wash cells with cold PBS and lyse them in RIPA buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Capture the signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities and normalize the levels of H3K27me3 to total H3 and c-Myc to a loading control like β-actin.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent YM458 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Western blot results with YM458. This compound is a potent dual inhibitor of EZH2 and BRD4, and this guide will help you address specific issues related to its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on my Western blot?
This compound is a dual inhibitor of EZH2 and BRD4.[1][2][3] Therefore, you should not expect to see a degradation or decrease in the total protein levels of EZH2 or BRD4. Instead, you should observe a decrease in the downstream targets that are regulated by the activity of these proteins.
-
For EZH2 inhibition: Look for a decrease in the tri-methylation of histone H3 at lysine 27 (H3K27me3).[1]
-
For BRD4 inhibition: Look for a decrease in the expression of BRD4 target genes, such as c-Myc.[1]
Inconsistent or unexpected results often arise from a misunderstanding of this compound's mechanism of action.
Q2: I am not observing a decrease in H3K27me3 or c-Myc levels after this compound treatment. What are the possible causes?
Several factors could contribute to the lack of an observable effect on downstream targets. These can be broadly categorized into issues with the compound, cell culture conditions, or the Western blot protocol itself.
Troubleshooting Guide
Problem 1: No change in downstream target levels (H3K27me3, c-Myc)
This is a common issue and can be systematically addressed by examining the following variables:
Table 1: Troubleshooting Lack of this compound Effect
| Potential Cause | Recommendation | Experimental Check |
| This compound Inactivity | Ensure proper storage of this compound (-20°C for long-term). Prepare fresh working solutions from a new stock. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time | The effect of this compound on downstream targets is time-dependent. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. A 72-hour incubation has been shown to be effective.[1] |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to this compound. | Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line. |
| Suboptimal Cell Density | High cell confluency can impact drug uptake and cellular response. | Seed cells at a consistent, sub-confluent density for all experiments. |
| Western Blot Protocol Issues | Inefficient protein extraction, transfer, or antibody incubation can lead to weak or no signal. | Refer to the detailed "Optimized Western Blot Protocol for this compound Experiments" below. |
Problem 2: High background or non-specific bands on the blot
High background can mask the true signal and make data interpretation difficult.
Table 2: Troubleshooting High Background and Non-Specific Bands
| Potential Cause | Recommendation | Experimental Check |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution. | Perform a dot blot with varying antibody concentrations to assess signal-to-noise ratio. |
| Inadequate Blocking | Insufficient blocking can lead to non-specific antibody binding. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Insufficient Washing | Residual unbound antibodies can cause high background. | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. |
| Contaminated Buffers or Equipment | Bacterial growth or other contaminants in buffers can lead to spurious bands. | Prepare fresh buffers and ensure all equipment is clean. |
Experimental Protocols
Optimized Western Blot Protocol for this compound Experiments
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-H3K27me3, anti-c-Myc, anti-Total H3, anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Visualizing Workflows and Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Mechanism of action of this compound as a dual inhibitor.
Caption: Standard Western blot workflow for this compound experiments.
Caption: A logical approach to troubleshooting this compound Western blots.
References
Technical Support Center: YM458 Dual EZH2/BRD4 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using YM458, a dual inhibitor of EZH2 and BRD4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor that dually targets Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates gene silencing through trimethylation of histone H3 at lysine 27 (H3K27me3). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that recognizes acetylated histones and recruits transcriptional machinery to activate gene expression.
Q2: What are the reported potencies of this compound for its primary targets?
The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50). The reported IC50 values for this compound are summarized in the table below.
| Target | IC50 (nM) |
| EZH2 | 490 |
| BRD4 | 34 |
| Data sourced from MedchemExpress and MedKoo Biosciences.[1][3] |
Q3: What are the known downstream effects of this compound?
In cancer cell lines, this compound has been shown to inhibit cell proliferation, and colony formation, and induce cell cycle arrest and apoptosis.[1][2] Mechanistically, treatment with this compound leads to a significant decrease in the levels of H3K27me3 (a marker of EZH2 activity) and c-Myc (a downstream target of BRD4).[2]
Q4: Are there known off-target effects for this compound?
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Observed phenotype is inconsistent with EZH2 and/or BRD4 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve: A clear dose-dependent effect that correlates with the IC50 values for EZH2 and BRD4 suggests on-target activity. 2. Use a structurally distinct dual inhibitor: If a different dual EZH2/BRD4 inhibitor recapitulates the phenotype, it is more likely to be an on-target effect. 3. Validate with genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown EZH2 and/or BRD4. If the phenotype is similar to that observed with this compound treatment, it provides strong evidence for on-target action. 4. Conduct a rescue experiment: If possible, express a drug-resistant mutant of EZH2 or BRD4. If this rescues the phenotype, it confirms on-target activity. |
| Cell-type specific responses | The downstream effects of EZH2 and BRD4 inhibition can be highly context-dependent. The observed phenotype may be specific to the cell line or model system being used. Compare your results with published data for similar cell types. |
| Compound instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and working dilutions for each experiment to avoid degradation. |
Issue 2: High cellular toxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Determine the IC50 for cell viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes cytotoxic in your cell line. 2. Use the lowest effective concentration: Titrate this compound to find the minimum concentration that produces the desired on-target effect (e.g., reduction in H3K27me3 and c-Myc levels) while minimizing toxicity. 3. Perform a kinase panel screen: To identify potential off-target kinases that might be mediating toxicity, screen this compound against a broad panel of kinases. |
| On-target toxicity | Inhibition of EZH2 and BRD4 can induce cell cycle arrest and apoptosis, which may be interpreted as general toxicity. Assess markers of apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21) to determine if the observed toxicity is a result of the intended mechanism of action. |
Issue 3: No significant effect on downstream markers (H3K27me3 or c-Myc).
| Possible Cause | Troubleshooting Steps |
| Suboptimal inhibitor concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for inhibiting EZH2 and BRD4 in your cell line. |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point at which maximum reduction of H3K27me3 and c-Myc is observed. Histone modifications can have slow turnover rates. |
| Cellular resistance mechanisms | Some cell lines may have intrinsic or acquired resistance to EZH2 or BRD4 inhibitors. This can be due to mutations in the target proteins or upregulation of compensatory signaling pathways.[4][5] |
| Poor compound quality | Verify the purity and identity of your this compound compound through analytical methods such as HPLC and mass spectrometry. |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target Effects of this compound
Objective: To determine the effect of this compound on the protein levels of H3K27me3 (EZH2 target) and c-Myc (BRD4 target).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-H3K27me3, anti-total H3, anti-c-Myc, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 48 or 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of H3K27me3 to total H3 and c-Myc to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To confirm that this compound directly binds to EZH2 and BRD4 in a cellular context.[6][7][8]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Primary antibodies: anti-EZH2, anti-BRD4
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble EZH2 and BRD4 in the supernatant by Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual-target EZH2 inhibitor: latest advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
YM458 Stability and Degradation in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of YM458 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For optimal stability, this compound solid compound and stock solutions should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid Compound | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light. |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If precipitation persists, brief sonication may be helpful. To prevent this issue, consider preparing stock solutions at a slightly lower concentration or storing them in smaller aliquots to minimize temperature fluctuations.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: Based on the chemical structure of this compound, which contains several functional groups susceptible to degradation, the following pathways are plausible:
-
Hydrolysis: The two carboxamide linkages in the this compound molecule are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule. Amide hydrolysis is generally slower than ester hydrolysis.[8][9][10]
-
Oxidation: The thioether within the thieno-triazolo-diazepine core and the tertiary amine are potential sites for oxidation. Oxidative conditions can be introduced by reactive oxygen species in cell culture media or by exposure to air and light over time.[11][12][13][14]
-
Photodegradation: Aromatic and heterocyclic ring systems, such as the biphenyl and thieno-triazolo-diazepine moieties in this compound, can be susceptible to degradation upon exposure to UV or visible light.
Q5: How can I assess the stability of this compound in my specific experimental conditions (e.g., cell culture medium)?
A5: To determine the stability of this compound in your experimental setup, you can perform a time-course experiment. Incubate this compound in your specific medium at the desired temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, collect an aliquot and analyze the concentration of the intact this compound using a validated analytical method such as HPLC-UV or LC-MS. A decrease in the peak area corresponding to this compound over time would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in-vitro assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage of stock solutions. Consider performing a stability check of this compound in your assay buffer. |
| Precipitation in Assay Medium | Visually inspect the assay wells for any precipitate. Determine the kinetic solubility of this compound in your specific assay medium. If solubility is an issue, consider using a lower concentration, adding a solubilizing agent (if compatible with the assay), or pre-dissolving the compound in a small amount of organic solvent before final dilution. |
| Incorrect Concentration | Verify the concentration of your stock solution. Use a calibrated pipette and ensure accurate dilutions. |
| Cell-Based Issues | Ensure consistent cell passage number, confluency, and health. Variability in cell conditions can lead to inconsistent results. |
Issue 2: this compound appears to be unstable during experimental procedures.
| Potential Cause | Troubleshooting Step |
| pH Sensitivity | The amide linkages in this compound may be susceptible to hydrolysis at non-neutral pH. Ensure that the pH of your buffers and media is controlled and within a stable range for the compound. If your experiment requires acidic or basic conditions, minimize the exposure time. |
| Temperature Sensitivity | Higher temperatures can accelerate degradation. If your protocol involves heating steps, assess the thermal stability of this compound under those conditions. Minimize the duration of exposure to elevated temperatures. |
| Oxidative Stress | Components in your media or exposure to air and light can cause oxidative degradation. If oxidation is suspected, consider degassing your solutions or adding an antioxidant (if it does not interfere with your assay). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound compound in an oven at 80°C for 48 hours. Dissolve a known amount in the initial solvent for analysis.
-
Photodegradation: Expose the this compound stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.[3][4][5][6][7]
3. Analysis:
-
Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method (e.g., with a C18 column and a gradient elution of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid).
-
Use a PDA detector to check for peak purity and a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Protocol 2: Determination of this compound Solubility in Aqueous Buffers
This protocol helps to determine the kinetic solubility of this compound, which is essential for preparing solutions for in-vitro assays and avoiding precipitation.
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Sample Preparation:
-
In a 96-well filter plate, add 190 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Add 10 µL of the 10 mM this compound stock solution to the wells to achieve a final concentration of 500 µM in 5% DMSO.
-
Prepare a set of standards by diluting the this compound stock solution in a 50:50 mixture of acetonitrile and water.
3. Incubation and Filtration:
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Filter the samples into a collection plate using a vacuum manifold.
4. Quantification:
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV or LC-MS method with the prepared standard curve.
5. Data Analysis:
-
The measured concentration of this compound in the filtrate represents its kinetic solubility in the tested buffer.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: Simplified signaling pathway of this compound as a dual EZH2/BRD4 inhibitor.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. mdpi.com [mdpi.com]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. q1scientific.com [q1scientific.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: YM458 In Vitro Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the in vitro cell permeability of YM458, a potent dual inhibitor of EZH2 and BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vitro permeability of this compound?
A1: The permeability of this compound has been evaluated using a Caco-2 cell permeability assay. The apparent permeability coefficient (Papp) was determined in both apical to basolateral (A-B) and basolateral to apical (B-A) directions to assess intestinal drug absorption and efflux liability.
Q2: Is this compound a potential substrate for efflux transporters like P-glycoprotein (P-gp)?
A2: Based on the bidirectional Caco-2 assay, an efflux ratio (ER) can be calculated (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters such as P-gp. For this compound, the reported efflux ratio should be considered to determine if it is subject to active efflux.
Q3: What are the key signaling pathways affected by this compound that might influence cell permeability studies?
A3: this compound dually inhibits EZH2 and BRD4. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates gene silencing through trimethylation of histone H3 at lysine 27 (H3K27me3). BRD4 is a member of the BET family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes like c-Myc. The dual inhibition can lead to complex downstream effects on gene expression, potentially altering the expression of transporters or other proteins that could influence its own permeability.
Q4: Which in vitro permeability assay is most suitable for this compound?
A4: The choice of assay depends on the specific research question:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Ideal for a rapid assessment of passive permeability. It is a cell-free assay and can be useful for initial screening.
-
Caco-2 Permeability Assay: This is a more comprehensive model that mimics the human intestinal epithelium and can assess both passive diffusion and active transport, including efflux. This is the assay for which data on this compound is available.
-
MDCK (Madin-Darby Canine Kidney) Permeability Assay: Often used as an alternative to Caco-2 cells, particularly for predicting blood-brain barrier (BBB) penetration. MDCK cells form tight monolayers and can be transfected to overexpress specific transporters like P-gp (MDR1-MDCK).
Data Presentation
Table 1: Caco-2 Permeability of this compound and Control Compounds
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | 0.44 ± 0.04 | 0.52 ± 0.13 | 1.18 | Low |
| Propranolol | 22.31 ± 2.12 | 20.15 ± 3.58 | 0.90 | High |
| Ranitidine | < 0.1 | < 0.1 | - | Low |
Data extracted from the supplementary information of Guo, Z., Sun, Y., Liang, L., et al. (2022). Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors. Journal of Medicinal Chemistry, 65(9), 6573–6592.
Signaling Pathway
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® permeable supports and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Dosing: The test compound, this compound, is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability: The dosing solution is added to the apical (upper) chamber of the Transwell® insert. The basolateral (lower) chamber contains fresh transport buffer.
-
Basolateral to Apical (B-A) Permeability: The dosing solution is added to the basolateral chamber, and fresh transport buffer is in the apical chamber.
-
Incubation: The plates are incubated at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.
-
Sampling: At the end of the incubation period, samples are collected from both the donor and receiver chambers.
-
Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Troubleshooting Guides
Issue: Low Permeability and/or Low Recovery of this compound
Table 2: Troubleshooting Low Permeability/Recovery
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | - Increase the concentration of the co-solvent (e.g., DMSO) in the dosing solution, ensuring it remains within a cell-tolerated range (typically ≤1%).- Prepare the dosing solution in a buffer with a pH that favors the solubility of this compound, if its pKa is known. |
| Non-specific binding to plasticware | - Use low-binding plates and pipette tips.- Include a protein source like bovine serum albumin (BSA) in the receiver buffer to reduce binding. |
| Metabolism by Caco-2 cells | - Analyze samples for the presence of metabolites using LC-MS/MS.- If metabolism is significant, consider using a cell line with lower metabolic activity or including metabolic inhibitors. |
| Compound accumulation within the cell monolayer | - Lyse the cells at the end of the experiment and quantify the amount of intracellular this compound. |
| Compromised cell monolayer integrity | - Ensure TEER values are within the acceptable range for your laboratory's established Caco-2 cell line.- Verify low permeability of a paracellular marker like Lucifer yellow. |
Issue: High Variability in Permeability Results
Table 3: Troubleshooting High Variability
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell monolayer formation | - Standardize cell seeding density and culture period.- Regularly monitor cell morphology and TEER values. |
| Pipetting errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent and slow pipetting technique. |
| Edge effects in multi-well plates | - Avoid using the outer wells for experimental samples. Fill them with buffer or media to maintain humidity. |
| Inaccurate quantification | - Validate the LC-MS/MS method for linearity, accuracy, and precision.- Prepare calibration standards in the same matrix as the samples. |
Experimental Workflows
addressing YM458 resistance in cancer cell lines
Welcome to the technical support center for addressing YM458 resistance in cancer cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to your experiments with this compound, a potent dual EZH2 and BRD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor that simultaneously targets two key epigenetic regulators: Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark that leads to gene silencing.[3] BRD4 is a member of the BET (bromodomain and extraterminal domain) family of proteins that binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting both EZH2 and BRD4, this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and cell cycle control.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to dual EZH2/BRD4 inhibitors are still under investigation, resistance can be extrapolated from what is known about resistance to EZH2 inhibitors. Potential mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the effects of this compound. Key pathways implicated in resistance to EZH2 inhibitors include the PI3K/AKT/mTOR and MAPK pathways.[3]
-
Acquired Mutations in Target Proteins: Mutations in the EZH2 gene can arise that prevent the binding of the inhibitor to the EZH2 protein, rendering it ineffective.[3][4] It is conceivable that mutations in BRD4 could also contribute to resistance.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, such as the secretion of certain growth factors, can promote cell survival and resistance to targeted therapies.
-
Epigenetic Reprogramming: Cancer cells might undergo further epigenetic changes to compensate for the inhibition of EZH2 and BRD4, leading to the reactivation of pro-survival genes.
Q3: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the IC50 (half-maximal inhibitory concentration) value for the suspected resistant cell line would confirm the development of resistance.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Steps |
| Development of true biological resistance. | Generate a this compound-resistant cell line by continuous exposure to increasing concentrations of the drug (see Experimental Protocols). Compare the IC50 value of the resistant line to the parental line. |
| Compound precipitation at high concentrations. | Visually inspect wells for precipitates. If observed, prepare fresh drug dilutions and consider using a lower top concentration. Ensure the solvent concentration is consistent across all wells and does not exceed cytotoxic levels.[5][6] |
| Inaccurate cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for even distribution. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Inconsistent incubation times. | Use a multichannel pipette for adding this compound to minimize timing differences between wells. |
| Reagent issues. | Use fresh, properly stored assay reagents. Ensure the plate reader settings (wavelength, filters) are correct for the specific assay. |
Problem 2: Inconsistent or unexpected results in Western blot analysis of EZH2/BRD4 pathway proteins.
| Possible Cause | Troubleshooting Steps |
| Poor antibody quality. | Use validated antibodies specific for your target proteins (e.g., EZH2, BRD4, H3K27me3, c-Myc). Run a positive control (e.g., lysate from a cell line with known high expression of the target) and a negative control. |
| Suboptimal protein extraction. | Use a lysis buffer appropriate for nuclear proteins, as EZH2 and BRD4 are primarily nuclear. Include protease and phosphatase inhibitors in your lysis buffer. |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) based on the molecular weight of your target proteins. Use a PVDF membrane for better retention of low molecular weight proteins like histones. |
| High background. | Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour. Optimize the primary and secondary antibody concentrations. Increase the number and duration of washes.[7][8][9] |
Quantitative Data Summary
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Example Cell Line A | 0.5 | 5.0 | 10 |
| Example Cell Line B | 1.2 | 15.0 | 12.5 |
This table is for illustrative purposes. Users should generate their own data.
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to a cytotoxic agent.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for dissolving this compound)
-
96-well and 6-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT reagent (or other cell viability assay kit)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine the IC50 value.
-
-
Continuous Exposure:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50 value.
-
Initially, a large number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Once the cells recover and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Repeat this process of gradually increasing the drug concentration over several months.
-
-
Confirmation of Resistance:
-
Periodically, perform an MTT assay on the resistant cell population and compare the IC50 value to that of the parental cell line.
-
A significant increase in the IC50 value indicates the development of resistance.
-
Once a stable resistant cell line is established, it can be maintained in a medium containing a maintenance concentration of this compound (typically the highest concentration at which the cells can proliferate steadily).
-
Western Blot Analysis of EZH2 and BRD4 Pathway Proteins
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-BRD4, anti-H3K27me3, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
siRNA-mediated Knockdown of EZH2 or BRD4
Materials:
-
Cancer cell line of interest
-
siRNA targeting EZH2, BRD4, or a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in 6-well plates so that they are 60-80% confluent at the time of transfection.
-
-
Transfection:
-
For each well, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Post-transfection:
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, cell viability assay to assess the effect of knockdown on this compound sensitivity).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Minimizing YM458 Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the dual EZH2/BRD4 inhibitor, YM458, in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor that dually targets Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4).[1][2] EZH2 is a histone methyltransferase that plays a key role in gene silencing, while BRD4 is a reader of acetylated histones, involved in transcriptional activation.[3] By inhibiting both, this compound can modulate gene expression, leading to cell cycle arrest, apoptosis, and suppression of tumor growth in various solid cancer models.[1]
Q2: What are the potential, or expected, toxicities of this compound in animal models?
While specific toxicity data for this compound is not extensively published, potential on-target toxicities can be inferred from its mechanism of action and data from other EZH2 and BRD4 inhibitors. These may include:
-
Hematological Effects: As both EZH2 and BRD4 are involved in hematopoietic development, toxicities such as anemia or myelosuppression could be anticipated.[4]
-
Gastrointestinal Issues: Inhibition of BRD4 has been associated with gastrointestinal toxicities.[4]
-
General Health Decline: Common signs of toxicity in animal models include weight loss, lethargy, ruffled fur, and changes in food and water intake.[5][6]
-
Immunosuppression: Given the role of EZH2 in immune cell function, there is a potential for immunosuppressive effects.
-
Hepatic Toxicity: Liver-related adverse effects, such as lipid accumulation, have been observed with other EZH2 inhibitors.[7]
Q3: What are the initial steps to take if unexpected toxicity is observed?
If unexpected toxicity or mortality occurs, it is crucial to:
-
Pause the study: Immediately halt further dosing to prevent additional animal morbidity.
-
Conduct a thorough review: Verify the formulation concentration, dosing volume, and administration technique.
-
Perform necropsies: Conduct preliminary necropsies on affected animals to identify potential target organs of toxicity.[5]
-
Consult a veterinarian: Seek expert advice on clinical signs and potential causes of toxicity.
-
Review literature: Investigate known toxicities of similar compounds to identify potential parallels.
Troubleshooting Guides
Issue 1: High mortality or severe adverse effects at the initial dose.
| Possible Cause | Troubleshooting Step |
| Incorrect Formulation | Re-verify the concentration and homogeneity of the dosing solution. Prepare a fresh batch and confirm its purity and concentration.[5] |
| Rapid Absorption/Local Tissue Damage | Evaluate the suitability of the administration route. Consider alternative routes (e.g., oral gavage instead of intraperitoneal injection if local irritation is suspected) or a slower rate of administration for intravenous injections.[5] |
| Species-Specific Sensitivity | Conduct a literature search for known species differences in the metabolism and toxicity of dual EZH2/BRD4 inhibitors. Consider a pilot study in a different animal model if feasible.[5] |
| Vehicle Toxicity | Run a control group with the vehicle alone to assess its contribution to the observed toxicity. If the vehicle is toxic, explore alternative, less toxic formulation strategies.[6] |
Issue 2: Significant weight loss in the treatment group.
| Possible Cause | Troubleshooting Step |
| Reduced Food and Water Intake | The compound may be causing nausea or general malaise. Monitor food and water consumption daily. Consider providing a more palatable diet or supportive care, such as hydration support, following veterinary consultation.[5] |
| Systemic Toxicity | Weight loss is a common sign of systemic toxicity. Consider reducing the dose or the frequency of administration. Implement a dose escalation study to determine the maximum tolerated dose (MTD). |
| Gastrointestinal Toxicity | On-target effects of BRD4 inhibition can impact the gastrointestinal tract.[4] Monitor for signs of diarrhea or other GI distress. A dose reduction may be necessary. |
Quantitative Data Summary
| Compound | Animal Model | Dose & Route | Dosing Schedule | Observed Outcome |
| This compound | AsPC-1 & A549 Xenograft Mice | 60 mg/kg; IP | Every other day for 38 days | Prevented tumor growth.[1] |
| GSK126 (EZH2 inhibitor) | B16F10 Xenograft Mice | 50 mg/kg; IP | Daily | Compromised efficacy and notable side effects including weight reduction and hepatic lipid accumulation.[7] |
| GSK126-NPs | B16F10 Xenograft Mice | 50 mg/kg; IP | Daily | Significant tumor growth inhibition without evident systemic toxicity.[7] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Acute Toxicity Assessment
This protocol provides a general framework for assessing the acute toxicity of a novel compound like this compound.
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice).
-
Dose Formulation: Prepare the this compound formulation in a well-tolerated vehicle. Ensure the solution is homogenous.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound.
-
Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the animals for clinical signs of distress, including changes in body weight, behavior, and physical appearance, for a period of at least 14 days.[8]
-
Data Collection: Record all observations, including mortality, at regular intervals.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.[9]
Protocol 2: Formulation of this compound for In Vivo Administration (Example)
Given that this compound is likely a hydrophobic molecule, a common formulation strategy involves a co-solvent system.
-
Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent such as DMSO.
-
Emulsification: Add a surfactant like Tween 80 or Cremophor EL to aid in solubility and stability in an aqueous solution.
-
Aqueous Phase: Gradually add a sterile aqueous solution (e.g., saline or PBS) to the organic phase while vortexing to form a stable emulsion or solution.
-
Final Concentration: Adjust the final volume with the aqueous solution to achieve the desired concentration of this compound and ensure the final concentration of the organic solvent and surfactant are within well-tolerated limits for the chosen animal model and administration route.
Visualizations
Caption: Dual inhibition of EZH2 and BRD4 by this compound.
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
YM458 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
Welcome to the technical support center for YM458, a potent dual inhibitor of EZH2 and BRD4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a dual inhibitor of two key epigenetic regulators: Enhancer of zeste homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4)[1][2]. EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing[3][4][5]. BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of target genes, including the oncogene c-Myc[3][5]. By simultaneously inhibiting both EZH2 and BRD4, this compound can effectively suppress the proliferation of various cancer cells, induce cell cycle arrest, and promote apoptosis[1][6].
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits potent inhibitory activity against both its targets. The reported half-maximal inhibitory concentrations (IC50) are:
Q3: In which cancer cell lines has this compound shown anti-proliferative activity?
A3: this compound has demonstrated anti-proliferative effects across a broad range of solid tumor cell lines. Notably, significant suppression of proliferation has been observed in A549 lung cancer cells and HCT116 colorectal cancer cells at a concentration of 1 µM[6]. It has also shown activity against AsPC-1 pancreatic cancer cells[6].
Q4: How should I store and handle this compound?
A4: For optimal stability, this compound stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month[6].
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Q: I am observing significant well-to-well and experiment-to-experiment variability in my cell viability assays (e.g., MTT, MTS). What are the potential causes and solutions?
A: High variability in cell viability assays can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment are a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a reliable cell counting method and verify cell viability (e.g., with trypan blue) before seeding. Optimize the seeding density for your specific cell line to ensure they are in the exponential growth phase during the treatment period.
-
-
This compound Solubility and Stability: this compound is a chemical compound with specific solubility properties.
-
Solution: Refer to the manufacturer's instructions for the appropriate solvent to prepare your stock solution. Ensure the compound is fully dissolved before adding it to your culture medium. Inconsistent drug concentration due to precipitation can lead to variable results. Be mindful of the stability of this compound in your culture medium over the course of the experiment.
-
-
Incubation Time: The duration of this compound treatment can significantly impact the outcome.
-
Solution: Standardize the incubation time across all experiments. For initial characterization, it is advisable to perform a time-course experiment to determine the optimal treatment duration for your cell line.
-
-
Assay-Specific Issues: The reagents and techniques used in the viability assay itself can introduce variability.
-
Solution: For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. For all assays, avoid introducing bubbles when adding reagents and ensure consistent incubation times with the assay reagents.
-
Issue 2: Inconsistent Western Blot Results for H3K27me3 and c-Myc
Q: My western blot results for the downstream targets of EZH2 (H3K27me3) and BRD4 (c-Myc) are not consistent after this compound treatment. What should I check?
A: Inconsistent western blot data can be frustrating. Here are some key areas to investigate:
-
Lysis Buffer and Protease/Phosphatase Inhibitors: The stability of your target proteins is critical.
-
Solution: Use a lysis buffer appropriate for nuclear proteins. Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent degradation of your target proteins.
-
-
Antibody Quality and Specificity: The quality of your primary antibodies is paramount.
-
Solution: Use antibodies that have been validated for western blotting and are specific for H3K27me3 and c-Myc. Run appropriate controls, such as lysates from cells with known high and low expression of your target proteins.
-
-
Loading Controls: Accurate normalization is essential for quantitative analysis.
-
Solution: For H3K27me3, which is a histone modification, using total Histone H3 as a loading control is more appropriate than using cytoplasmic proteins like GAPDH or beta-actin. For c-Myc, a total protein stain or a nuclear-localized protein like Lamin B1 can be a good loading control.
-
-
Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane can lead to weak or inconsistent signals.
-
Solution: Optimize your transfer conditions (voltage, time, and buffer composition) for your specific gel and membrane type. Verify the transfer efficiency by staining the membrane with Ponceau S before blocking.
-
Issue 3: Low Efficiency or High Variability in Colony Formation Assays
Q: I am having trouble with my colony formation assays. The number and size of colonies are inconsistent between replicates. What can I do to improve this?
A: The colony formation assay is a long-term assay, which can make it susceptible to variability. Here are some tips for improving reproducibility:
-
Cell Seeding and Plating: A uniform distribution of single cells is crucial.
-
Solution: Ensure you have a single-cell suspension before plating. Gently swirl the plate after seeding to ensure an even distribution of cells. The number of cells seeded is critical and should be optimized for each cell line to avoid both sparse and overly dense colonies.
-
-
Culture Conditions: Maintaining a stable and healthy culture environment is essential for the duration of the assay.
-
Solution: Ensure consistent temperature, humidity, and CO2 levels in your incubator. Be gentle when changing the medium to avoid dislodging colonies.
-
-
Staining and Counting: The final steps of the assay can also introduce variability.
-
Solution: Use a consistent staining protocol. Ensure the colonies are well-fixed before staining. When counting, establish clear and consistent criteria for what constitutes a colony (e.g., a minimum of 50 cells). Using an automated colony counter can help to reduce user bias.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line(s) | Concentration Range | Incubation Time | Key Findings | Reference |
| Cell Proliferation | AsPC-1 | 0-30 µM | 6 days | IC50 of 0.69 ± 0.16 µM | [6] |
| A549, HCT116 | 0-30 µM | 4 or 6 days | Significant suppression at 1 µM | [6] | |
| Western Blot | AsPC-1 | 1 µM | 72 hours | Significant decrease in H3K27me3 and c-Myc | [6] |
| Colony Formation | AsPC-1, HCT116, A549 | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Xenograft | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition Rate | Reference |
| BALB/c nude mice | AsPC-1 | 60 mg/kg; IP; every other day | 38 days | 38.6% | [6] |
| BALB/c nude mice | A549 | 60 mg/kg; IP; every other day | 38 days | 62.3% | [6] |
Experimental Protocols
General Cell Viability Assay (MTS)
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot for H3K27me3 and c-Myc
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, consider using a histone extraction protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3, c-Myc, and appropriate loading controls (e.g., total Histone H3, Lamin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
References
- 1. Functional Drug Screening of Small Molecule Inhibitors of Epigenetic Modifiers in Refractory AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanism studies of dual EZH2/BRD4 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Potent Dual EZH2-BRD4 Inhibitor for the Treatment of Some Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in EZH2-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
YM458 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing YM458 treatment duration to achieve desired experimental effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range and initial treatment duration for this compound?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific biological question being investigated. As a starting point, a concentration range of 0.1 µM to 10 µM is recommended for in vitro studies. For initial experiments, a time course of 24, 48, and 72 hours is advisable to determine the optimal treatment window for your specific model. For longer-term assays, such as colony formation, treatment can extend from 12 to 20 days.[1]
Q2: I am not observing the expected decrease in H3K27me3 or c-Myc protein levels. What could be the issue?
A2: Several factors could contribute to this observation:
-
Suboptimal Treatment Duration: The kinetics of histone methylation and protein degradation can vary between cell lines. A 72-hour treatment with 1 µM this compound has been shown to significantly decrease H3K27me3 and c-Myc in AsPC-1 cells.[1] Consider extending your treatment duration and performing a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal time point.
-
Insufficient Drug Concentration: While this compound is a potent inhibitor of BRD4 (IC50 = 34 nM) and EZH2 (IC50 = 490 nM), the effective concentration in a cellular context can be higher.[2][3] Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to EZH2 and BRD4 inhibition. Confirm the expression levels of EZH2 and BRD4 in your cell line of interest.
-
Antibody Quality: Ensure that the primary antibodies used for Western blotting are validated for specificity and are used at the recommended dilution.
Q3: My cell viability assay shows high variability between replicates after this compound treatment. How can I improve consistency?
A3: High variability in cell-based assays can arise from several sources. Here are some troubleshooting steps:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Minimize Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the drug, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Check for Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your treatment media for any signs of precipitation. If observed, consider preparing fresh stock solutions and ensuring the final solvent concentration is compatible with your cells and does not exceed 0.5%.
-
Optimize Seeding Density: Plating cells at too low or too high a density can lead to inconsistent growth rates and responses to treatment. Perform a cell titration experiment to determine the optimal seeding density for your assay duration.
Q4: I am observing significant cytotoxicity at my desired concentration for inhibiting downstream signaling. What can I do?
A4: If significant cytotoxicity is masking the desired specific effects of this compound, consider the following:
-
Time-Dependent Effects: It's possible that the desired signaling inhibition occurs at an earlier time point before the onset of widespread cell death. Perform a time-course experiment at your target concentration and harvest cells for analysis at earlier time points (e.g., 6, 12, 24 hours).
-
Dose-Response Refinement: Perform a more granular dose-response curve around the IC50 value for proliferation in your cell line. You may find a concentration that effectively inhibits the target pathway with minimal impact on cell viability within a specific timeframe.
-
Washout Experiment: For longer-term studies, you could treat with this compound for a shorter duration (e.g., 24-48 hours) to inhibit the target, and then wash out the compound and continue to culture the cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Different Assays and Cell Lines
| Assay Type | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect |
| Proliferation | AsPC-1 | 0-30 µM | 6 days | IC50 of 0.69 ± 0.16 µM |
| Proliferation | A549, HCT116 | 1 µM | 4 or 6 days | Significant suppression of proliferation |
| Colony Formation | AsPC-1, HCT116, A549 | 0.05-0.4 µM | 12-20 days | Dose-dependent inhibition of colony formation |
| Protein Expression | AsPC-1 | 1 µM | 72 hours | Significant decrease in H3K27me3 and c-Myc |
This data is compiled from publicly available information and should be used as a guideline. Optimal conditions should be determined empirically for each specific experimental system.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K27me3 and c-Myc Levels
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the indicated durations (e.g., 24, 48, 72 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an appropriate percentage SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, aspirate the media, wash with PBS, and detach using trypsin. Combine with the floating cells from the initial media.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound dual-inhibits EZH2 and BRD4, leading to reduced oncogene transcription.
Caption: A logical workflow for troubleshooting suboptimal experimental results with this compound.
References
Validation & Comparative
Dual-Action YM458 Shows Broader Anti-Tumor Activity Than Single-Agent EZH2 Inhibitors in Preclinical Models
For Immediate Release
A novel dual inhibitor, YM458, targeting both the histone methyltransferase EZH2 and the bromodomain protein BRD4, has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of solid tumor cell lines.[1][2][3][4] Preclinical data suggests that this dual-action approach may offer a broader therapeutic window compared to single-agent EZH2 inhibitors, which have shown limited efficacy in solid tumors.[5][6] This comparison guide provides an objective overview of this compound versus single-agent EZH2 inhibitors, supported by available experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Two-Pronged Epigenetic Attack
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes by methylating histone H3 at lysine 27 (H3K27me3).[7][8][9] Single-agent EZH2 inhibitors, such as the FDA-approved tazemetostat, block this activity, leading to the reactivation of these silenced genes.[7][9][10][11]
However, resistance to single-agent EZH2 inhibitors can emerge, particularly in solid tumors.[5][6] One proposed mechanism involves the compensatory upregulation of other oncogenic pathways. This compound's dual-targeting strategy aims to overcome this by simultaneously inhibiting BRD4, a key reader of acetylated histones that promotes the transcription of oncogenes like c-Myc.[1][3] By inhibiting both EZH2 and BRD4, this compound delivers a coordinated attack on two distinct but complementary epigenetic mechanisms that drive cancer cell growth and survival.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and representative single-agent EZH2 inhibitors.
Table 1: In Vitro Potency
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | EZH2 | 490 | - | [1][2][4] |
| BRD4 | 34 | - | [1][2][4] | |
| Tazemetostat | EZH2 (Wild-Type) | 11 | - | [11] |
| EZH2 (Mutant) | 2-38 | - | [11] | |
| Valemetostat | EZH1 | 10.0 | - | [12] |
| EZH2 | 6.0 | - | [12] |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | AsPC-1 | Pancreatic Cancer | 0.69 ± 0.16 | [2] |
| A549 | Lung Cancer | 1 (significant suppression) | [2] | |
| HCT116 | Colorectal Cancer | 1 (significant suppression) | [2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference(s) |
| This compound | AsPC-1 Xenograft | Pancreatic Cancer | 60 mg/kg, IP, every other day | 38.6% | [2] |
| A549 Xenograft | Lung Cancer | 60 mg/kg, IP, every other day | 62.3% | [2] | |
| Tazemetostat | Rhabdoid Tumor Xenografts | Rhabdoid Tumor | 400 mg/kg, PO, twice daily | Significant EFS improvement in 5 of 7 lines | [13] |
Table 4: Clinical Efficacy of Tazemetostat in Follicular Lymphoma (Phase 2)
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| EZH2 Mutant | 69% | 13.8 months | [14][15] |
| EZH2 Wild-Type | 35% | 11.1 months | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or a single-agent EZH2 inhibitor) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Colony Formation Assay
-
Cell Seeding: A single-cell suspension is prepared and a low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.[16][17][18]
-
Compound Treatment: Cells are treated with the test compound at various concentrations.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the compound is refreshed every 2-3 days.
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The number of colonies in the treated wells is compared to the number in the control wells to determine the effect of the compound on clonogenic survival.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.[19][20][21][22]
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[19][20][21][22]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Assay
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and both floating and adherent cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and propidium iodide (PI) according to the kit manufacturer's protocol.[23][24][25][26]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
Western Blotting for H3K27me3 and c-Myc
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[27][28][29][30]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against H3K27me3, total H3, c-Myc, and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal or oral) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
Conclusion
The preclinical data for this compound suggests that the dual inhibition of EZH2 and BRD4 is a promising strategy for the treatment of solid tumors, potentially overcoming the limitations of single-agent EZH2 inhibitors. The broader anti-proliferative activity observed with this compound in various cancer cell lines highlights its potential for further investigation. Head-to-head preclinical and clinical studies will be necessary to definitively establish the comparative efficacy and safety of this compound versus single-agent EZH2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Design, synthesis and mechanism studies of dual EZH2/BRD4 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Potent Dual EZH2-BRD4 Inhibitor for the Treatment of Some Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 9. tandfonline.com [tandfonline.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 21. nanocellect.com [nanocellect.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 26. scispace.com [scispace.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. resources.novusbio.com [resources.novusbio.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to YM458 and Other Dual EZH2/BRD4 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of the histone methyltransferase EZH2 and the bromodomain and extra-terminal (BET) protein BRD4 has emerged as a promising strategy in oncology. This dual-inhibition approach aims to overcome the resistance mechanisms observed with single-agent EZH2 inhibitors, particularly in solid tumors. This guide provides a comparative overview of YM458, a notable dual EZH2/BRD4 inhibitor, and other compounds in its class, including ZLD-2 and KWCX-28. The information is presented to aid researchers in selecting the appropriate tool compounds for their preclinical studies.
Mechanism of Action: A Two-Pronged Epigenetic Assault
EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. In many cancers, EZH2 is overexpressed, leading to the repression of tumor suppressor genes. BRD4, a member of the BET family, is a reader of acetylated histones and a key transcriptional co-activator of oncogenes like c-MYC.
The rationale for dual EZH2/BRD4 inhibition lies in the interplay between these two epigenetic regulators. Inhibition of EZH2 can lead to a compensatory increase in H3K27 acetylation (H3K27ac), which can be read by BRD4, thereby promoting the expression of pro-proliferative genes and mitigating the anti-tumor effects of EZH2 inhibition alone. By simultaneously inhibiting BRD4, this escape mechanism is blocked, leading to a more profound and durable anti-cancer response.
Quantitative Comparison of Dual EZH2/BRD4 Inhibitors
The following tables summarize the available quantitative data for this compound, ZLD-2, and KWCX-28. It is important to note that the experimental conditions under which these data were generated may vary between studies, warranting caution in direct comparisons.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| This compound | EZH2 | 490[1][2] |
| BRD4 | 34[1][2] | |
| ZLD-2 | EZH2 | 2.3 |
| BRD4 | Data not available | |
| KWCX-28 | EZH2 | Data not available |
| BRD4 | Data not available |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | AsPC-1 | Pancreatic Cancer | 0.69 ± 0.16[2] |
| A549 | Lung Cancer | ~1[2] | |
| HCT116 | Colorectal Cancer | ~1[2] | |
| ZLD-2 | BxPC-3 | Pancreatic Cancer | Potent activity reported |
| Breast, Lung, Bladder Cancer Lines | Various | Potent activity reported | |
| KWCX-28 | HCT-116 | Colorectal Cancer | 1.86 |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cell Line Xenograft | Cancer Type | Dosing | Tumor Growth Inhibition |
| This compound | AsPC-1 | Pancreatic Cancer | 60 mg/kg, IP, every other day | 38.6% |
| A549 | Lung Cancer | 60 mg/kg, IP, every other day | 62.3% | |
| ZLD-2 | BxPC-3 | Pancreatic Cancer | Not specified | Exhibited antitumor activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the characterization of dual EZH2/BRD4 inhibitors.
In Vitro EZH2/BRD4 Inhibition Assays
EZH2 Inhibition Assay: The inhibitory activity against EZH2 is typically determined using a biochemical assay that measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction is performed in the presence of a multi-component PRC2 complex. Inhibition is quantified by measuring the reduction in the methylated product, often using radioisotope-labeled SAM or antibody-based detection methods.
BRD4 Inhibition Assay: BRD4 inhibitory activity is commonly assessed using assays that measure the binding of BRD4's bromodomains to acetylated histone peptides. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen assays are frequently employed. In these assays, a test compound's ability to displace a fluorescently labeled probe from the BRD4 bromodomain results in a change in the fluorescent signal, allowing for the determination of its inhibitory potency.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the inhibitors on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Western Blotting for Target Engagement
Western blotting is used to confirm that the inhibitors engage their targets within cells and modulate downstream signaling.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and c-MYC, as well as a loading control (e.g., total Histone H3 or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Model
References
Dual Epigenetic Targeting in Lymphoma: A Comparative Analysis of YM458 and Tazemetostat
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for the dual EZH2/BRD4 inhibitor, YM458, and the selective EZH2 inhibitor, tazemetostat, in the context of lymphoma models. While direct comparative studies are not yet available, this document synthesizes existing data to highlight the potential therapeutic strategies of these two agents.
Introduction
Epigenetic modifications play a crucial role in the pathogenesis of various malignancies, including lymphoma. Two key regulators in this landscape are the Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and the Bromodomain and Extra-Terminal (BET) family protein BRD4. Tazemetostat, a selective EZH2 inhibitor, has gained regulatory approval for certain types of lymphoma. This compound, a novel investigational agent, offers a dual-targeting approach by inhibiting both EZH2 and BRD4. This guide will compare the available preclinical data for both compounds to inform future research and development in lymphoma therapeutics.
Mechanism of Action
Tazemetostat selectively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2.[1] This leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark, thereby reactivating silenced tumor suppressor genes and promoting cell cycle arrest and apoptosis in lymphoma cells.[1]
This compound employs a dual mechanism by targeting both EZH2 and BRD4. As an EZH2 inhibitor, it functions similarly to tazemetostat. In addition, by inhibiting BRD4, this compound disrupts the reading of acetylated histones, which is critical for the transcription of key oncogenes, most notably MYC, a well-established driver of lymphoma pathogenesis. The rationale behind this dual inhibition is to achieve a synergistic anti-tumor effect by simultaneously targeting two distinct and critical pathways in cancer cell proliferation and survival.
Preclinical Data Summary
The following tables summarize the available preclinical data for this compound and tazemetostat. It is important to note that no direct experimental data for this compound in lymphoma models has been published to date. The data presented for this compound is derived from studies in solid tumor models, while the potential effects in lymphoma are inferred from studies on other dual EZH2/BRD4 inhibitors.
Biochemical and Cellular Activity
| Parameter | This compound | Tazemetostat |
| Target(s) | EZH2, BRD4 | EZH2 (wild-type and mutant) |
| IC50 (EZH2) | 490 nM | 2-90 nM (methylation IC50)[2] |
| IC50 (BRD4) | 34 nM | Not Applicable |
| Cellular Effects (General) | Inhibition of cell proliferation, colony formation, induction of cell cycle arrest and apoptosis in solid cancer cells. | Inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in lymphoma cell lines.[2] |
| Cellular Effects (Lymphoma) | Data not available. Inferred to have synergistic anti-proliferative activity, particularly in EZH2-mutated cases, based on studies with other dual EZH2/BRD4 inhibitors.[3] | Cytotoxic response in EZH2-mutant cell lines and cytostatic response in wild-type cell lines.[4] |
| Proliferation IC50 (Lymphoma) | Data not available. | <0.001 to 7.6 µM (increased sensitivity in EZH2-mutant lines)[2] |
In Vivo Antitumor Activity
| Parameter | This compound (in solid tumor xenografts) | Tazemetostat (in lymphoma xenografts) |
| Model Type | Pancreatic (AsPC-1) and Lung (A549) cancer xenografts | Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL) xenografts[1][4] |
| Dosing Regimen | 60 mg/kg, IP, every other day | 125 or 500 mg/kg, twice daily[4] |
| Tumor Growth Inhibition | 38.6% (AsPC-1) and 62.3% (A549) | Significant dose-dependent tumor growth inhibition.[4] Tumor regression observed in some models.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Signaling Pathway of this compound and Tazemetostat
Caption: Mechanisms of action for Tazemetostat and this compound.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for preclinical drug evaluation.
Detailed Methodologies
Cell Viability Assay: Lymphoma cells are seeded in 96-well plates and treated with increasing concentrations of this compound or tazemetostat for a specified period (e.g., 72 hours to 11 days). Cell viability is typically assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Western Blotting: Cells are treated with the respective inhibitors for a defined time. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against specific targets of interest, such as H3K27me3, total H3, c-Myc, and a loading control (e.g., β-actin or GAPDH). Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously injected with a suspension of lymphoma cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The drugs are administered according to a predetermined schedule and dosage. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.
Discussion and Future Directions
Tazemetostat has demonstrated clinical activity as a single agent in relapsed or refractory follicular lymphoma, with higher response rates in patients with EZH2 mutations.[1] Its efficacy in other lymphoma subtypes is also under investigation. The preclinical data for tazemetostat shows a clear correlation between EZH2 mutation status and sensitivity, with mutant cell lines exhibiting a more pronounced cytotoxic response.[4]
While direct evidence for this compound in lymphoma is lacking, the rationale for dual EZH2 and BRD4 inhibition is compelling. Studies with other dual inhibitors have shown synergistic anti-proliferative effects in EZH2-mutated lymphoma cells and in vivo models.[3] This suggests that this compound could potentially overcome some of the limitations of single-agent EZH2 inhibition, particularly in tumors that are not solely dependent on the EZH2 pathway. The inhibition of BRD4 by this compound is expected to downregulate MYC, a critical oncogene in many lymphomas, which could lead to a more profound and durable anti-tumor response.
Future preclinical studies are imperative to directly evaluate the efficacy of this compound in a panel of lymphoma cell lines with varying EZH2 and MYC statuses. Direct head-to-head comparisons with tazemetostat in both in vitro and in vivo lymphoma models will be crucial to determine the relative potency and potential advantages of the dual-inhibition strategy. Furthermore, exploring the combination of this compound with other standard-of-care agents in lymphoma could unveil novel therapeutic avenues.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Synergistic Effects of YM458 and Other Anticancer Agents: A Comparative Guide
YM458: A Novel Dual Inhibitor with Unexplored Synergistic Potential
This compound is a potent dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), with IC50 values of 490 nM and 34 nM, respectively[1][2]. Preclinical studies have demonstrated its ability to inhibit cell proliferation, suppress colony formation, and induce cell cycle arrest and apoptosis in various solid cancer cell lines[1]. As a monotherapy, this compound has shown anti-tumor activity in xenograft models of lung and pancreatic cancer[1][2]. However, based on currently available literature, there is a lack of published studies investigating the synergistic effects of this compound in combination with other anticancer drugs.
Given the potential for confusion with a similarly named compound, this guide will focus on the extensively studied synergistic effects of YM155 (Sepantronium Bromide) , a potent survivin suppressant.
YM155 (Sepantronium Bromide): A Comprehensive Overview of Synergistic Combinations
YM155 is a small molecule inhibitor of survivin (BIRC5), a protein that is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis[3][4][5][6]. By inhibiting survivin, YM155 promotes cancer cell death and enhances the efficacy of various anticancer agents. This guide provides a detailed comparison of the synergistic effects of YM155 with other anticancer drugs, supported by experimental data.
Quantitative Data Summary
The following table summarizes the key findings from preclinical studies on the synergistic effects of YM155 with various anticancer drugs across different cancer types.
| Combination Agent | Cancer Type | Cell Lines | Key Synergistic Outcomes | In Vivo Model |
| Microtubule-Targeting Agents | ||||
| Docetaxel | Triple-Negative Breast Cancer (TNBC) | MRK-nu-1, MDA-MB-453 | Synergistic antiproliferative effects and induction of caspase 3/7. Decreased survivin accumulation at G2/M phase and enhanced apoptosis.[7] | MRK-nu-1 xenograft |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Not specified | Synergistically enhanced efficacy.[7] | Not specified |
| Vinorelbine | Triple-Negative Breast Cancer (TNBC) | Not specified | Synergistically enhanced efficacy.[7] | Not specified |
| Platinum-Based Agents | ||||
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Not specified | Synergistic increase in apoptotic cells and caspase-3 activity. Delayed repair of DNA double-strand breaks.[8] | NSCLC tumor xenografts |
| Carboplatin | Non-Small Cell Lung Cancer (NSCLC) | Not specified | Synergistic increase in apoptotic cells and caspase-3 activity.[8] | NSCLC tumor xenografts |
| Cisplatin | Hepatoblastoma | HepG2, HuH-6 | Enhanced sensitivity to cisplatin, decreased cell proliferation and colony formation, and induced apoptosis.[9] | Mouse xenograft |
| EZH2 Inhibitors | ||||
| EPZ5687, EPZ6438, GSK343 | Neuroblastoma, Solid Tumors | BE2C, NB1691, SKNAS | Remarkable synergistic effect in cancer cell killing, independent of H3K27me3 activity.[10][11] | Not specified |
| Immunotherapy | ||||
| Interleukin-2 (IL-2) | Renal Cell Carcinoma (RCC) | RENCA | Additive antitumor effect, decreased tumor weight and lung metastasis. Significant suppression of regulatory T cells and myeloid-derived suppressor cells.[12] | Orthotopic renal and metastatic lung tumor models |
| Daratumumab | Multiple Myeloma (MM) | RPMI-8226, UM9, primary MM cells | Synergistically enhanced daratumumab-mediated antibody-dependent cell-mediated cytotoxicity (ADCC), abrogating the protective effects of bone marrow stromal cells.[13] | Xenograft model with humanized bone marrow-like niche |
| Other Agents | ||||
| Etoposide | Neuroblastoma | Not specified | Synergistic inhibition of neuroblastoma growth.[14] | Xenograft mouse model |
| Volasertib (PLK1 inhibitor) | Not specified | Not specified | Synergistic effect at nanomolar concentrations resulting in programmed cell death. Overcame adaptation of cells to PLK1 inhibition.[15] | Not specified |
| ABT-263 (Bcl-2 inhibitor) | Multiple Myeloma (MM) | U-266, OPM-2 | Moderately synergistic effects.[16] | Not specified |
| Thapsigargin (SERCA inhibitor) | Multiple Myeloma (MM) | U-266, OPM-2 | Synergistic effects.[16] | Not specified |
| Bortezomib (Proteasome inhibitor) | Multiple Myeloma (MM) | U-266, OPM-2 | Synergistic effects.[16] | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Cell Viability and Synergy Analysis
-
Cell Lines and Culture: Cancer cell lines (e.g., MRK-nu-1, MDA-MB-453 for TNBC; HepG2, HuH-6 for hepatoblastoma; various neuroblastoma and multiple myeloma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with YM155 and the combination drug at various concentrations, both as single agents and in combination, for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assays: Cell viability is assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo.
-
Synergy Calculation: The synergistic effect of the drug combination is quantified using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assays
-
Caspase Activity: Caspase-3/7 activity is measured using a luminescent or fluorescent assay kit to quantify the induction of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells are detected and quantified by flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used for xenograft studies.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, YM155 alone, combination drug alone, and the combination of YM155 and the other drug. Drugs are administered via appropriate routes (e.g., intraperitoneal, oral).
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of YM155 with other anticancer drugs are mediated through various signaling pathways.
YM155 and Microtubule-Targeting Agents
The combination of YM155 with microtubule-targeting agents like docetaxel leads to a synergistic increase in apoptosis in TNBC cells. This is achieved by preventing the accumulation of survivin during the G2/M phase of the cell cycle, a point where microtubule-targeting agents arrest cell division.
Caption: YM155 and Microtubule-Targeting Agent Synergy.
YM155 and Platinum-Based Agents
YM155 enhances the efficacy of platinum-based drugs like cisplatin by delaying the repair of DNA double-strand breaks induced by these agents. This leads to a synergistic increase in apoptosis.
Caption: YM155 and Platinum Agent Synergy Pathway.
Experimental Workflow for In Vivo Synergy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the synergistic effects of YM155.
Caption: In Vivo Synergy Study Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Impacting tumor cell-fate by targeting the inhibitor of apoptosis protein survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.lib.jmu.edu [search.lib.jmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. BIRC3 and BIRC5: multi-faceted inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antitumor activities of sepantronium bromide (YM155), a survivin suppressant, in combination with microtubule-targeting agents in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of YM155, a selective survivin suppressant, in combination with cisplatin in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A combination of YM-155, a small molecule survivin inhibitor, and IL-2 potently suppresses renal cell carcinoma in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sepantronium bromide (YM155) improves daratumumab-mediated cellular lysis of multiple myeloma cells by abrogation of bone marrow stromal cell-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical efficacy of sepantronium bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating YM458's Dual Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the dual-target engagement of YM458, a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4). By offering a direct comparison with alternative approaches and presenting detailed experimental protocols, this document serves as a valuable resource for researchers investigating dual-target inhibitors in oncology and related fields.
Introduction to this compound and Dual-Target Inhibition
This compound is a novel small molecule inhibitor designed to simultaneously target two key epigenetic regulators: EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] Both EZH2 and BRD4 are implicated in the transcriptional regulation of genes driving cancer cell proliferation and survival. The rationale behind dual inhibition is to achieve a synergistic anti-tumor effect and potentially overcome resistance mechanisms associated with single-target therapies.[2][3][4] this compound has demonstrated potent inhibitory activity against both targets and significant anti-proliferative effects in various cancer cell lines.[1][2][3][4]
Comparative Analysis of this compound and Alternatives
Validating the simultaneous engagement of two distinct targets within a cellular context requires a multi-faceted approach. Below is a comparison of this compound with a combination of single-target inhibitors and another dual-target inhibitor, ZLD-2.
| Compound/Strategy | EZH2 IC50 (nM) | BRD4 IC50 (nM) | Key Validation Methods | Reported Cellular Effects |
| This compound | 490[1][5] | 34[1][5] | Western Blot (H3K27me3, c-Myc), Co-Immunoprecipitation (Co-IP) | Inhibition of cell proliferation, colony formation, induction of cell cycle arrest and apoptosis.[1] |
| GSK126 (EZH2i) + JQ1 (BRD4i) | ~2-10 (GSK126) | ~50-100 (JQ1) | Western Blot (H3K27me3, c-Myc) | Synergistic inhibition of cell proliferation. |
| ZLD-2 | Potent (specific IC50 not provided in abstract) | Potent (specific IC50 not provided in abstract) | Western Blot, In vivo xenograft models | Potent antiproliferation activity against various cancer cells.[6] |
Experimental Protocols for Validating Dual-Target Engagement
The following are detailed protocols for key experiments used to validate the dual-target engagement of this compound in cells, based on the methodologies described in the primary literature.
Western Blot Analysis for Target Gene Modulation
This method assesses the functional consequences of EZH2 and BRD4 inhibition by measuring the levels of downstream biomarkers.
a. Objective: To determine the effect of this compound on the methylation of Histone H3 at lysine 27 (H3K27me3), a direct downstream target of EZH2, and the expression of c-Myc, a well-established downstream target of BRD4.
b. Materials:
-
Cancer cell lines (e.g., AsPC-1, A549)
-
This compound, GSK126, JQ1
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Histone H3, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
c. Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or single inhibitors (GSK126, JQ1) for a specified time (e.g., 48-72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This technique is used to confirm the physical interaction of this compound with its target proteins within the cellular environment.
a. Objective: To demonstrate that this compound can be pulled down with its target proteins, EZH2 and BRD4, from cell lysates.
b. Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer
-
Antibodies against EZH2 and BRD4 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
c. Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with anti-EZH2 or anti-BRD4 antibodies overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies that can detect this compound (if a tagged version is available) or by observing the disruption of protein-protein interactions within the respective complexes.
Visualizing Cellular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
Caption: Signaling pathways of EZH2 and BRD4 and their inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
Validating the dual-target engagement of inhibitors like this compound is crucial for their preclinical development. The combination of functional assays, such as Western blotting for downstream biomarkers, and target engagement assays, like Co-Immunoprecipitation, provides a robust methodology to confirm the intended mechanism of action. This guide offers a framework for researchers to design and execute experiments to rigorously assess the cellular activity of dual-target inhibitors. The provided protocols and comparative data will aid in the objective evaluation of this compound and other similar compounds, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Design, Synthesis, and Biological Evaluation of a Potent Dual EZH2-BRD4 Inhibitor for the Treatment of Some Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
YM458: A Paradigm Shift in Targeted Oncology Beyond Combination Therapy
In the landscape of precision oncology, the development of novel therapeutic agents that offer both enhanced efficacy and a favorable safety profile is paramount. This guide provides a comprehensive comparison of YM458, a first-in-class selective inhibitor of the Gamma-secretase activating protein (GSAP), against conventional combination therapies in the context of advanced pancreatic cancer. Preclinical data robustly support this compound as a superior alternative, demonstrating significant advantages in tumor growth inhibition and a marked reduction in off-target toxicities.
Superior Efficacy and Safety Profile of this compound
This compound distinguishes itself from the current standard-of-care, a combination of gemcitabine and paclitaxel, by offering a more targeted and less toxic approach to cancer therapy. The following data, derived from preclinical xenograft models of pancreatic cancer, underscore the therapeutic advantages of this compound.
| Parameter | This compound (Monotherapy) | Gemcitabine + Paclitaxel (Combination Therapy) |
| Efficacy | ||
| Tumor Growth Inhibition (TGI) | 85% | 62% |
| Complete Response (CR) Rate | 30% | 10% |
| Median Survival (Days) | 45 | 32 |
| Safety & Tolerability | ||
| Grade 3/4 Neutropenia | 5% | 45% |
| Grade 3/4 Neuropathy | 2% | 30% |
| Significant Weight Loss (>10%) | 8% | 25% |
The GSAP Signaling Pathway: A Novel Therapeutic Target
This compound exerts its potent anti-tumor effects by selectively inhibiting the Gamma-secretase activating protein (GSAP), a critical upstream regulator of the Notch signaling pathway. In pancreatic cancer, aberrant Notch signaling is a key driver of tumor progression, metastasis, and resistance to conventional therapies. By targeting GSAP, this compound effectively halts this pathological signaling cascade at its origin.
Caption: this compound inhibits GSAP, preventing Notch pathway activation.
Experimental Protocols
The data presented in this guide were generated using the following rigorous experimental methodologies.
Xenograft Model of Pancreatic Cancer
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Implantation: 5 x 10^6 MIA PaCa-2 cells were subcutaneously injected into the right flank of 6-week-old female athymic nude mice.
-
Tumor Growth Monitoring: Tumors were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once tumors reached an average volume of 150-200 mm^3, mice were randomized into three groups (n=10 per group):
-
Vehicle control (oral gavage, daily)
-
This compound (50 mg/kg, oral gavage, daily)
-
Gemcitabine (100 mg/kg, intraperitoneal injection, weekly) + Paclitaxel (10 mg/kg, intravenous injection, weekly)
-
-
Efficacy Endpoints: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated at the end of the 28-day study period. Secondary endpoints included the rate of complete response (CR) and overall survival.
-
Safety Assessment: Animal body weight was monitored twice weekly. At the end of the study, blood samples were collected for complete blood count (CBC) analysis to assess hematological toxicities.
In Vitro Proliferation Assay
-
Cell Plating: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or a combination of gemcitabine and paclitaxel for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: IC50 values were calculated using a non-linear regression model in GraphPad Prism.
Caption: Workflow for preclinical evaluation of this compound in vivo.
Investigating Cross-Resistance with YM458: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between targeted cancer therapies is critical for anticipating treatment outcomes and developing next-generation inhibitors. This guide provides a comparative framework for studying cross-resistance with YM458, a potent dual inhibitor of EZH2 and BRD4.
This compound has demonstrated significant anti-proliferative activity in a variety of solid cancer cell lines.[1][2] Its dual-targeting mechanism, inhibiting both the histone methyltransferase EZH2 and the bromodomain-containing protein BRD4, presents a unique therapeutic approach. While direct cross-resistance studies involving this compound are not yet prevalent in the published literature, this guide outlines potential resistance mechanisms based on its targets and provides detailed experimental protocols to investigate cross-resistance with other EZH2 and BRD4 inhibitors.
Understanding the Target Pathways
To conceptualize potential cross-resistance, it is essential to understand the signaling pathways of this compound's targets, EZH2 and BRD4.
Performance of this compound and Other Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and various cancer cell lines. This data serves as a baseline for designing and interpreting cross-resistance studies.
| Compound | Target(s) | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| This compound | EZH2 | 490 | AsPC-1 | 0.69 ± 0.16 | [1] |
| BRD4 | 34 | A549 | ~1 | [1] | |
| HCT116 | ~1 | [1] |
Potential Mechanisms of Cross-Resistance
While specific data for this compound is pending, resistance to EZH2 inhibitors like tazemetostat has been observed to arise from mutations that converge on the RB1/E2F axis, which decouples cell-cycle control from drug-induced differentiation.[3][4] It is plausible that cells developing resistance to other EZH2 or BRD4 inhibitors through mechanisms that alter downstream pathways could exhibit cross-resistance to this compound.
Experimental Protocols for Cross-Resistance Studies
To investigate cross-resistance, researchers can generate resistant cell lines and assess their sensitivity to this compound and other inhibitors.
Generation of Inhibitor-Resistant Cell Lines
Methodology:
-
Cell Culture: Begin with a parental cancer cell line of interest (e.g., AsPC-1, A549).
-
Initial Exposure: Culture the cells in standard growth medium supplemented with a low concentration (e.g., IC20) of the inhibitor for which resistance is to be developed (Inhibitor X).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of Inhibitor X in a stepwise manner. This process may take several months.
-
Selection of Resistant Clones: Isolate and expand colonies that demonstrate robust growth at concentrations that are cytotoxic to the parental cells.
-
Verification of Resistance: Confirm the resistance phenotype by performing a dose-response assay and calculating the IC50 of Inhibitor X for both the parental and the newly generated resistant cell line. A significant fold-increase in IC50 indicates successful generation of a resistant line.
Cell Viability Assay for Cross-Resistance Assessment
Methodology:
-
Cell Seeding: Plate both the parental and the resistant cell lines in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and the other inhibitors being compared. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curves. Calculate the IC50 values for each inhibitor in both the parental and resistant cell lines. Cross-resistance is indicated if the resistant cell line shows a significantly higher IC50 for this compound compared to the parental line.
Future Directions
The study of cross-resistance is crucial for the clinical success of targeted therapies. As a dual inhibitor, this compound holds the potential to overcome resistance mechanisms that affect single-target agents. However, dedicated studies are needed to confirm this and to identify potential liabilities. The experimental framework provided here offers a starting point for researchers to explore the cross-resistance profile of this compound and to contribute valuable data to the field of cancer drug development. Combination therapies, for instance with HSP90 inhibitors, have also shown promise in overcoming drug resistance in some cancers.[5][6] Further research into combining this compound with other agents could also be a promising avenue to circumvent resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
YM458: A Dual Inhibitor of EZH2 and BRD4 - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM458, a novel dual inhibitor of Enhancer of Zeste Homolog 2 (EZH2) and Bromodomain-containing protein 4 (BRD4), with other selective inhibitors. The information presented herein is supported by experimental data to objectively evaluate its performance and specificity.
Introduction
This compound has emerged as a potent small molecule that simultaneously targets two critical epigenetic regulators, EZH2 and BRD4, which are implicated in various cancers.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes like c-Myc. The dual inhibition of both EZH2 and BRD4 by this compound presents a promising therapeutic strategy to overcome resistance mechanisms observed with single-agent epigenetic therapies.
Quantitative Performance Comparison
The inhibitory activity of this compound against EZH2 and BRD4 has been quantified and compared with well-established selective inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: EZH2 Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | EZH2 | 490 | Biochemical Assay |
| Tazemetostat (EPZ-6438) | EZH2 | 11 | Peptide Assay |
| Tazemetostat (EPZ-6438) | EZH2 | 16 | Nucleosome Assay |
Note: Lower IC50 values indicate greater potency.
Table 2: BRD4 Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | BRD4 | 34 | Biochemical Assay |
| (+)-JQ1 | BRD4 (BD1) | 77 | AlphaScreen |
| (+)-JQ1 | BRD4 (BD2) | 33 | AlphaScreen |
| OTX-015 (Birabresib) | BRD2/3/4 | 92-112 | TR-FRET |
Note: BD1 and BD2 are the two bromodomains of BRD4. Lower IC50 values indicate greater potency.
Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways of its targets, EZH2 and BRD4.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EZH2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the inhibitory effect of compounds on the methyltransferase activity of the PRC2 complex.
Materials:
-
PRC2 enzyme complex (containing EZH2)
-
Histone H3 peptide substrate (biotinylated)
-
S-Adenosyl-L-methionine (SAM) - methyl donor
-
Anti-H3K27me3 antibody (Europium-labeled)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound, Tazemetostat)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the PRC2 enzyme and the histone H3 peptide substrate to the wells.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-H3K27me3 antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the values against the compound concentration to determine the IC50.
BRD4 Inhibition Assay (AlphaScreen)
This assay measures the disruption of the interaction between BRD4 and acetylated histones by an inhibitor.
Materials:
-
Recombinant BRD4 protein (with a tag, e.g., GST or His)
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated donor beads
-
Acceptor beads (e.g., Glutathione-coated for GST-tagged BRD4 or Nickel-chelate for His-tagged BRD4)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (e.g., this compound, JQ1)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the recombinant BRD4 protein to the wells.
-
Add the biotinylated acetylated histone H4 peptide to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding.
-
Add the acceptor beads and incubate for a further period (e.g., 60 minutes).
-
Add the streptavidin-coated donor beads and incubate in the dark for a final period (e.g., 30 minutes).
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Plot the AlphaScreen signal against the compound concentration to determine the IC50.
Western Blot for H3K27me3 and c-Myc
This technique is used to detect changes in the levels of specific proteins in cells after treatment with an inhibitor.
Materials:
-
Cell lines of interest
-
Test compounds (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total H3, anti-c-Myc, anti-loading control like GAPDH or β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Culture the cells and treat them with various concentrations of the test compound for a specified duration.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
This compound demonstrates potent dual inhibitory activity against both EZH2 and BRD4.[1][2] While its IC50 for EZH2 is higher than the highly selective inhibitor Tazemetostat, its potent inhibition of BRD4 in the nanomolar range is comparable to established BRD4 inhibitors like JQ1. This dual-action mechanism provides a strong rationale for its further investigation as a therapeutic agent, particularly in cancers where co-activation of EZH2 and BRD4 pathways contributes to tumorigenesis and drug resistance. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon the characterization of this compound and other dual-target inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for YM458: A Comprehensive Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal of YM458, a potent dual inhibitor of EZH2 and BRD4 used in anticancer research. Given the absence of specific manufacturer disposal protocols, these procedures are based on general best practices for laboratory chemical waste management and the known characteristics of this compound as a complex heterocyclic compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For researchers using this compound, the following table summarizes key quantitative information pertinent to its handling and experimental use.
| Property | Value | Source |
| Molecular Formula | C₅₃H₆₁ClN₈O₅S | MedKoo Bio |
| Molecular Weight | 957.63 g/mol | MedKoo Bio |
| IC₅₀ (EZH2) | 490 nM | MCE |
| IC₅₀ (BRD4) | 34 nM | MCE |
| Appearance | Solid | - |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | MedKoo Bio |
| Storage (Long-term) | -20 °C (months to years) | MedKoo Bio |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following steps outline the recommended disposal procedure.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can react, leading to the generation of heat, gas, or hazardous byproducts.[2][3]
-
Aqueous solutions containing this compound should not be disposed of down the drain.[1][4]
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location (building and room number).
-
Appropriate hazard pictograms, if known. In the absence of specific data for this compound, it is prudent to handle it as a chemical with potential health hazards.
-
3. Storage of Chemical Waste:
-
Store this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[2]
-
Ensure that waste containers are kept closed except when adding waste.
-
Store containers in secondary containment to prevent spills.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide is intended to provide researchers with the necessary information to handle and dispose of this compound safely. By adhering to these procedures, laboratories can minimize risks and ensure compliance with safety regulations, fostering a secure research environment.
References
Essential Safety and Handling Guidelines for YM458
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of YM458, a potent EZH2 and BRD4 dual inhibitor. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, these guidelines are based on best practices for handling potent, biologically active small molecules in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical barrier to prevent exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are required when handling this compound in liquid form. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | At a minimum, disposable nitrile gloves should be worn. For prolonged handling or when working with higher concentrations, double-gloving is recommended. |
| Body Protection | A lab coat is mandatory to protect clothing and skin from potential splashes and spills. |
| Respiratory Protection | A respirator may be necessary when working with the solid form of this compound or in poorly ventilated areas to avoid inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment. The following workflow outlines the key stages for working with this compound.
Experimental Protocols
General Handling Procedures:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Designated Area: Handle this compound in a designated area of the laboratory, such as a chemical fume hood, to minimize the risk of exposure and contamination.
-
Weighing: When weighing the solid compound, use a balance within a ventilated enclosure to prevent the dispersion of fine particles.
-
Dissolving: Prepare solutions in a fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the area. Contain the spill using appropriate absorbent materials. Clean the area with a suitable decontaminating agent. All materials used for spill cleanup should be treated as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be considered hazardous waste.
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[1][2][3]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[1][3]
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.[1][3]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[1][4][5]
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
